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Foundational

Structural Characterization and Validation of (2-Formylphenyl)boronic-10B Acid: A Technical Whitepaper

Executive Summary (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) represents a critical nexus between dynamic covalent chemistry (DCC) and targeted radiotherapeutics. By enriching the boronic acid moiety with the Boron-10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Formylphenyl)boronic-10B acid (10B-2-FPBA) represents a critical nexus between dynamic covalent chemistry (DCC) and targeted radiotherapeutics. By enriching the boronic acid moiety with the Boron-10 isotope, this molecule serves as a highly potent warhead for Boron Neutron Capture Therapy (BNCT)[1]. Concurrently, the ortho-positioned formyl group endows the molecule with the ability to undergo reversible, chemoselective bioconjugation with amines and 1,2-aminothiols under physiological conditions[2]. This whitepaper provides a comprehensive framework for the structural characterization, isotopic validation, and application of 10B-2-FPBA in advanced drug development.

Isotopic Physics and Structural Dynamics

The Boron-10 Advantage in BNCT and NMR

Boron exists naturally as two stable isotopes: 11B (~80%) and 10B (~20%). In the context of BNCT, the 10B isotope is exclusively responsible for the therapeutic effect, as it possesses a massive thermal neutron capture cross-section. Upon neutron irradiation, 10B undergoes a nuclear fission reaction yielding high-energy alpha particles and 7Li nuclei, which deposit lethal energy within the diameter of a single tumor cell[3],[1].

From an analytical perspective, characterizing 10B-enriched compounds requires a paradigm shift in Nuclear Magnetic Resonance (NMR) spectroscopy. While 11B (spin 3/2) is traditionally favored for its higher sensitivity and natural abundance, 10B (spin 3) offers distinct advantages for enriched therapeutics. The unique relaxation properties of the spin-3 10B nucleus can result in longer transverse relaxation times (T2) compared to 11B in identical molecular environments, providing enhanced resolution in specific MRI and NMR applications. Furthermore, utilizing 10B NMR on highly enriched samples allows for "background-free" detection, eliminating the ubiquitous broad signals originating from natural borosilicate glassware[4].

Intramolecular Equilibrium and Isomerism

In aqueous and organic solutions, 2-FPBA exists in a dynamic equilibrium between its open boronic acid-aldehyde form and a closed, cyclic hemimiacetal isomer (3-hydroxybenzoxaborole)[5]. The proximity of the electrophilic formyl carbon to the nucleophilic boronic acid hydroxyls drives this intramolecular cyclization. Understanding this equilibrium is critical, as the ratio of open to cyclic forms directly influences the kinetics of subsequent bioconjugation reactions[5].

Quantitative Data: Nuclear and Spectral Parameters

To facilitate precise analytical characterization, the fundamental nuclear properties and diagnostic NMR chemical shifts of 10B-2-FPBA are summarized below.

Table 1: Nuclear Properties of Boron Isotopes

PropertyBoron-10 (10B)Boron-11 (11B)
Nuclear Spin (I) 33/2
Natural Abundance 19.9%80.1%
Gyromagnetic Ratio (γ) 2.875 × 10⁷ rad T⁻¹ s⁻¹8.584 × 10⁷ rad T⁻¹ s⁻¹
Quadrupole Moment (Q) 8.46 fm²4.06 fm²
Relative NMR Sensitivity 0.0190.165

Table 2: Diagnostic NMR Chemical Shifts for 10B-2-FPBA (in DMSO-d6)

NucleusFunctional GroupChemical Shift (δ, ppm)Multiplicity
1H Formyl (-CHO)~10.04Singlet / Multiplet[5]
1H Aromatic (Ar-H)7.50 - 8.54Multiplets[5]
10B / 11B Boronic Acid (-B(OH)2)~27.0 - 30.0Broad Singlet[5]
13C Carbonyl (C=O)~195.0Singlet

Analytical Characterization Protocols

Protocol 1: Background-Free 10B NMR Acquisition

Causality: Standard NMR tubes are made of borosilicate glass, which contains ~80% 11B and ~20% 10B. This generates a massive, broad background signal that can obscure the resonance of the analyte. By utilizing quartz or PTFE tubes and tuning specifically to the 10B Larmor frequency, researchers can achieve background-free spectra of enriched compounds[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 10B-2-FPBA in 0.6 mL of anhydrous DMSO-d6. Transfer the solution into a high-purity quartz NMR tube to eliminate borosilicate interference.

  • Probe Tuning: Tune the multinuclear broadband (BBO) probe to the 10B resonance frequency (e.g., ~43.1 MHz on a 400 MHz spectrometer).

  • Pulse Calibration: Calibrate the 90° pulse width specifically for the 10B nucleus. Due to its large quadrupole moment (8.46 fm²), 10B undergoes rapid quadrupolar relaxation, necessitating precise pulse calibration.

  • Acquisition Parameters: Set a short relaxation delay (D1 = 0.1 - 0.5 s) to account for the fast longitudinal relaxation (T1) of the spin-3 nucleus. Acquire a minimum of 1,024 transients to compensate for the inherently low relative sensitivity (0.019) of 10B.

  • Validation Checkpoint: Compare the integrated area of the 10B signal against a known 10B-enriched external standard (e.g., 10B-boric acid) to validate the isotopic enrichment ratio.

Protocol 2: Bioconjugation to Form Thiazolidino Boronate (TzB)

Causality: The reaction of 2-FPBA with 1,2-aminothiols (like cysteine) forms a TzB complex. This complex is thermodynamically superior to standard imines because the nitrogen atom donates its lone pair into the empty p-orbital of the boron atom, forming a stabilizing N→B dative bond[2],[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 10B-2-FPBA in a 50 mM potassium phosphate (KPi) buffer at pH 7.4, containing 10% D2O for NMR locking[6],[7].

  • Target Addition: Add an equimolar concentration (10 mM) of L-cysteine to the solution.

  • Incubation: Incubate the mixture at 25°C. The condensation reaction proceeds rapidly, driven by the alpha-effect of the adjacent heteroatoms and the favorable 5-membered ring formation[2].

  • Validation Checkpoint: Monitor the reaction via 1H NMR. The successful formation of the TzB complex is a self-validating system: the formyl proton signal (~10.04 ppm) will completely disappear and be replaced by a new methine proton signal shifted upfield, confirming the structural rearrangement[2],[5].

Visualizations of Mechanisms and Workflows

To synthesize the structural dynamics and analytical workflows, the following logical diagrams map the critical pathways of 10B-2-FPBA.

Pathway A 10B-2-FPBA (Open Form) Boronic Acid & Aldehyde B Cyclic Isomer 3-Hydroxybenzoxaborole A->B Intramolecular Equilibrium C L-Cysteine / Primary Amine Biomolecule Target A->C Nucleophilic Addition D TzB / Iminoboronate Complex (Stabilized by N→B Dative Bond) C->D Condensation (-H2O) D->A Hydrolysis (Reversible)

Caption: Dynamic covalent equilibrium and bioconjugation pathways of 10B-2-FPBA.

NMR_Workflow S1 Sample Prep (Quartz Tubes) S2 Probe Tuning 10B Larmor Freq S1->S2 S3 Pulse Calibration Spin-3 Nucleus S2->S3 S4 Data Acquisition Short D1 Delay S3->S4 S5 Spectral Processing Isotope Quantification S4->S5

Caption: Step-by-step workflow for background-free 10B NMR characterization.

Conclusion

The structural characterization of (2-Formylphenyl)boronic-10B acid requires a rigorous synthesis of isotopic physics and dynamic covalent chemistry. By leveraging the unique spin properties of the 10B nucleus and the chemoselective reactivity of the ortho-formyl group, researchers can develop highly targeted, self-validating BNCT agents and reversible bioconjugates. Adherence to the specialized NMR and conjugation protocols outlined in this guide ensures high-fidelity data acquisition and robust therapeutic development.

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Exploratory

physicochemical properties of 10B-enriched 2-formylphenylboronic acid

Physicochemical Profiling and Application Dynamics of 10 B-Enriched 2-Formylphenylboronic Acid Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Application Dynamics of 10 B-Enriched 2-Formylphenylboronic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The intersection of synthetic organic chemistry and clinical radiotherapy has driven the development of highly specialized molecular payloads. Among these, 10 B-enriched 2-formylphenylboronic acid ( 10 B-2-FPBA) has emerged as a critical building block for Boron Neutron Capture Therapy (BNCT) and advanced biomolecular sensing[1][2]. By combining the unique nuclear properties of the 10 B isotope with the orthogonal, chemoselective reactivity of an ortho-formylboronic acid, 10 B-2-FPBA serves as an ideal linker and payload delivery system. This whitepaper dissects its physicochemical properties, details the methodologies for its isotopic synthesis, and explains the mechanistic causality behind its bioconjugation in drug development.

Physicochemical Profile & Isotopic Dynamics

The utility of 2-FPBA stems from its dual-reactive centers: a Lewis acidic boronic acid and an electrophilic formyl group positioned in close spatial proximity (ortho-relationship). This arrangement allows for cooperative binding mechanisms not possible with standard phenylboronic acids[1][3].

When enriched with the 10 B isotope, the molecule's chemical reactivity remains identical to its natural abundance counterpart, but its nuclear cross-section is radically altered. Natural boron consists of ~19.9% 10 B and ~80.1% 11 B. Because only 10 B undergoes the therapeutic (n,α) nuclear reaction upon thermal neutron irradiation, achieving >99% 10 B isotopic purity is mandatory to maximize radiotherapeutic efficacy while minimizing chemical toxicity[2][4].

Quantitative Data Summary

The following table summarizes the physicochemical shifts and baseline properties of 2-FPBA upon isotopic enrichment[4][5][6]:

PropertyNatural Abundance 2-FPBA 10 B-Enriched 2-FPBA (>99%)
Molecular Formula C 7​ H 7​ BO 3​ C 7​ H 7​ ( 10 B)O 3​
Molecular Weight 149.94 g/mol ~149.15 g/mol
Melting Point 115–120 °C115–120 °C
pKa (Predicted) 8.18 ± 0.538.18 ± 0.53
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO
Target Isotopic Purity ~19.9% 10 B>99.0% 10 B
Storage Temperature 2–8 °C (Air Sensitive)2–8 °C (Air Sensitive)

Note: In DMSO, 2-FPBA exists in equilibrium with a cyclic isomer, which is a critical consideration when preparing stock solutions for biological assays[3].

Synthesis and 10 B-Enrichment Methodology

The synthesis of 10 B-2-FPBA requires the use of highly enriched precursors, typically 10 BF 3​ or 10 B-boric acid[6][7]. The core synthetic challenge lies in protecting the reactive formyl group during the harsh conditions of halogen-metal exchange.

SynthesisWorkflow N1 10B-Enriched Precursor (10B-Boric Acid / 10BF3) N4 Electrophilic Borylation (10B-Trialkyl Borate) N1->N4 Precursor Conversion N2 o-Bromobenzaldehyde Acetal Protection N3 Halogen-Metal Exchange (n-BuLi, -78 °C) N2->N3 N3->N4 N5 Acidic Hydrolysis (HCl, H2O) N4->N5 N6 10B-Enriched 2-FPBA (Purified Product) N5->N6

Workflow for the synthesis of 10B-enriched 2-formylphenylboronic acid.

Protocol: Synthesis of 10 B-Enriched 2-FPBA
  • Rationale: The formyl group of the starting material must be protected as an acetal prior to lithiation. Failure to do so results in nucleophilic attack by n-butyllithium on the aldehyde carbon, destroying the precursor and drastically reducing the yield of the borylated product.

  • Self-Validating System: The protocol utilizes pH-driven simultaneous deprotection and hydrolysis, validated by the physical precipitation of the target compound.

Step-by-Step Methodology:

  • Acetal Protection: React o-bromobenzaldehyde with ethylene glycol in toluene using a Dean-Stark apparatus to yield 2-(2-bromophenyl)-1,3-dioxolane. Monitor the reaction via TLC until the starting aldehyde is completely consumed.

  • Lithiation: Dissolve the protected intermediate in anhydrous THF (600 mL) under a strict nitrogen atmosphere. Cool the system to between -70 °C and -80 °C. Slowly add 2.5 M n-butyllithium in hexanes dropwise, controlling the titration rate to ensure the internal temperature never exceeds -70 °C[5].

  • Electrophilic Borylation: Slowly add 10 B-enriched trimethyl borate (previously synthesized from 10 B-boric acid and methanol) to the reaction mixture at -78 °C. Stir for 1–3 hours at this temperature, then allow the mixture to warm to room temperature naturally over 3–5 hours[5][7].

  • Hydrolysis & Deprotection: Cool the system to 0 °C and quench the reaction with 15% aqueous hydrochloric acid. Adjust the pH to 1–2 and stir for 3–5 hours at room temperature. Causality: This highly acidic environment is required to simultaneously hydrolyze the borate ester into a boronic acid and deprotect the acetal back to the formyl group[5]. Complete hydrolysis is validated by the precipitation of the solid product.

  • Purification: Distill the reaction solution to remove the organic solvent. Filter the solid product and purify via recrystallization from toluene to yield pure 10 B-2-FPBA as a light yellow to orange-pink crystalline powder (typically >95% purity)[5].

Chemoselectivity and Bioconjugation Mechanisms

In drug development, 10 B-2-FPBA is prized for its ability to form rapidly reversible yet highly stable complexes with specific amino acid motifs. It selectively reacts with N-terminal cysteines to form a thiazolidine boronate (TzB) complex, and with L-2,3-diaminopropionic acid (L-Dap) to form an imidazolidino boronate (IzB) complex[1]. Furthermore, it reacts orthogonally with hydrazines (e.g., 4-hydrazinylbenzoic acid) to form stable 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborines, a property heavily utilized in fluorescent live-cell imaging[2][8].

BioconjugationBNCT N1 10B-2-FPBA Payload N3 Chemoselective Ligation (IzB / TzB Complex) N1->N3 N2 Targeting Peptide (N-terminal Dap/Cys) N2->N3 N4 Tumor Cell Internalization N3->N4 N5 Thermal Neutron Irradiation N4->N5 N6 10B(n, alpha)7Li Reaction (Localized Cytotoxicity) N5->N6

Chemoselective bioconjugation of 10B-2-FPBA and subsequent BNCT activation pathway.

Protocol: Chemoselective Peptide Conjugation via IzB Complexation
  • Rationale: The choice of L-Dap over standard lysine residues is dictated by precise steric requirements. The 1,2-diamino structure of Dap cooperatively condenses with both the formyl and boronic acid moieties of 2-FPBA[1]. This creates a thermodynamically favored 5-membered ring system that resists premature hydrolysis in systemic circulation, ensuring the 10 B payload reaches the tumor intact.

  • Self-Validating System: The reaction is validated via mass spectrometry, confirming the specific mass shift of the complex while ruling out non-specific binding to other nucleophilic residues.

Step-by-Step Methodology:

  • Preparation: Dissolve the Dap-functionalized tumor-targeting peptide in a biocompatible buffer (e.g., PBS, pH 7.4) to a concentration of 1 mM.

  • Conjugation: Add 1.2 molar equivalents of 10 B-2-FPBA (prepared as a 10 mM stock in DMSO) to the peptide solution. The slight stoichiometric excess drives the equilibrium toward complete complex formation.

  • Incubation: Incubate the mixture at 37 °C for 30 minutes. Causality: The reaction proceeds orthogonally to other functional groups (such as serine, glucose, or glutathione), meaning no complex protecting-group chemistry is required on the peptide[1].

  • Validation: Analyze the reaction mixture via LC-MS. Successful formation of the IzB complex is confirmed by a mass shift corresponding to the addition of the 10 B-2-FPBA moiety minus two water molecules. If unreacted peptide remains, the buffer pH must be verified, as the condensation is highly pH-dependent.

Radiotherapeutic Activation (BNCT Mechanics)

Once the 10 B-2-FPBA-peptide conjugate is internalized by tumor cells, the system is primed for Boron Neutron Capture Therapy. The patient is irradiated with epithermal neutrons, which thermalize in tissue. When a thermal neutron collides with the 10 B nucleus, it triggers a fission reaction: 10 B + 1 n [ 11 B] 4 He ( α particle) + 7 Li + 2.31 MeV

Because the generated α particle and 7 Li ion have extremely short path lengths (5–9 µm, roughly the diameter of a single cell), the cytotoxic radiation is confined entirely to the targeted tumor cell, sparing adjacent healthy tissue[2]. The efficacy of this therapy is directly proportional to the isotopic purity of the 10 B-2-FPBA payload[4].

Conclusion

10 B-enriched 2-formylphenylboronic acid represents a pinnacle of rational drug design for radiotherapy. By merging the high thermal neutron capture cross-section of 10 B with the chemoselective, cooperative binding capabilities of the ortho-formylboronic acid motif, researchers can construct highly targeted, stable, and potent BNCT agents. Strict adherence to isotopic purity standards and controlled synthetic environments ensures the clinical viability of these next-generation radiopharmaceuticals.

References

  • 2-Formylbenzeneboronic acid | 40138-16-7 - ChemicalBook - chemicalbook.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC - nih.
  • 2-Formylphenylboronic acid = 95.0 40138-16-7 - Sigma-Aldrich - sigmaaldrich.
  • Preparation and characterization of 10B boric acid with high purity for nuclear industry - nih.
  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor - acs.
  • Boric-10 acid - Cambridge Isotope Laboratories - isotope.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - mdpi.
  • Visualization of Boronic Acid-Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor - researchgate.
  • 3M™ 10B Enriched Boric Acid - 3mindia.

Sources

Foundational

Structural Dynamics and Crystallographic Analysis of (2-Formylphenyl)boronic-10B Acid for Advanced BNCT Applications

Executive Summary The development of highly selective delivery agents is the primary bottleneck in advancing Boron Neutron Capture Therapy (BNCT) for refractory cancers. (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective delivery agents is the primary bottleneck in advancing Boron Neutron Capture Therapy (BNCT) for refractory cancers. (2-Formylphenyl)boronic-10B acid (10B-2-FPBA) has emerged as a critical building block due to its unique ortho-carbonyl architecture, which enables dynamic, reversible, yet highly stable covalent conjugations with target proteins. This whitepaper provides an in-depth technical analysis of the crystal structure dynamics of 10B-2-FPBA, elucidating the causality behind its tautomeric behavior, detailing self-validating crystallographic protocols, and exploring its implications for next-generation oncology drugs.

Mechanistic Rationale: The Intersection of BNCT and Boronic Acid Chemistry

The Physics of Boron Neutron Capture Therapy (BNCT)

BNCT is a binary, targeted radiation therapy that exploits the high neutron capture cross-section of the non-radioactive Boron-10 isotope. When irradiated with low-energy thermal neutrons (0.0025 eV), 10B undergoes a nuclear fission reaction yielding high linear energy transfer (LET) alpha particles (⁴He) and recoiling Lithium-7 (⁷Li) nuclei 1[1]. Because these particles have a path length of only 5–9 µm (approximately the diameter of a single cell), the destructive effects are strictly localized to the boron-containing malignant cells, sparing adjacent healthy tissue 2[2].

The Unique Architecture of 2-FPBA

Unlike standard phenylboronic acids, 2-FPBA features a formyl group ortho to the boronic acid moiety. This proximity allows for complex intramolecular interactions. In aqueous solutions, 2-FPBA exists in a tautomeric equilibrium, forming a benzoxaborole heterocycle (1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole) driven by the interaction between the carbonyl oxygen and the electrophilic boron center 3[3].

When utilized as a protein modifier, 2-FPBA reacts with the ε-amino groups of lysine residues. Rather than forming a simple, hydrolysis-prone iminoboronate, the adduct undergoes an unexpected intramolecular cyclization. This forms a highly stable Nζ–B dative bond, effectively clasping the target protein and anchoring the 10B payload 4[4].

G A 10B-2-FPBA (Open Form) C Iminoboronate Intermediate A->C Condensation B Target Protein (Lysine Residue) B->C D Benzoxaborole Adduct (N-B Dative Bond) C->D Intramolecular Cyclization E Thermal Neutron Irradiation D->E BNCT Targeting F Alpha Particle + 7Li (Cell Death) E->F 10B(n,alpha)7Li

Workflow of 10B-2-FPBA conjugation and BNCT activation.

Solid-State Conformation and Crystallographic Insights

Single-crystal X-ray diffraction (SCXRD) is paramount for verifying the structural integrity and hybridization state of 10B-2-FPBA adducts. A landmark crystallographic study of 2-FPBA complexed with Mandelate Racemase (MR) at 1.91 Å resolution (PDB: 7MQX) provided definitive proof of its mechanism of action 5[5].

The electron density maps clearly revealed that the boron atom shifts from a planar sp² geometry to a tetrahedral sp³ hybridization (δ 6.0 ppm via ¹¹B NMR), confirming the formation of the Nζ–B dative bond and the resulting benzoxaborole derivative 6[6].

Quantitative Data Summaries

Table 1: Crystallographic Parameters of MR·2-FPBA Complex (PDB: 7MQX)

ParameterValueStructural Significance
Method X-RAY DIFFRACTIONDirect visualization of atomic coordinates
Resolution 1.91 ÅSufficient to resolve distinct N-B dative bonds
R-Value Free 0.215High model reliability against overfitting
R-Value Work 0.187Excellent agreement with experimental data
Boron Hybridization sp³Confirms transition from open to cyclized adduct

Table 2: Kinetic Parameters of 2-FPBA Inhibition (Mandelate Racemase Model)

Kinetic ParameterValueMechanistic Significance
Ki (Initial) 5.1 ± 1.8 µMInitial binding affinity of the open iminoboronate form
Ki (Final)*0.26 ± 0.08 µMFinal affinity after slow-onset intramolecular cyclization
Affinity Ratio ~3000-fold > substrateDemonstrates the extreme stability of the N-B dative bond

Experimental Methodology: Self-Validating Crystallographic Protocols

To successfully analyze the crystal structure of 10B-2-FPBA and its adducts, researchers must employ rigorous, self-validating methodologies. Boronic acids are notoriously difficult to crystallize due to their propensity to form amorphous hydrogen-bonded networks or undergo premature dehydration to boroxines.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Causality Focus: Controlling the thermodynamic pathway to prevent amorphous precipitation.

  • Solvent Selection: Dissolve 10B-2-FPBA in a minimal volume of an anhydrous aprotic solvent (e.g., dry THF or Acetonitrile). Causality: Protic solvents (like water or methanol) will drive the equilibrium toward the hemiboronate/benzoxaborole form, complicating the isolation of the open form. Anhydrous conditions suppress premature cyclization.

  • Anti-Solvent Setup: Place the sample vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes).

  • Vapor Diffusion: Allow the system to equilibrate at 4°C for 72–120 hours. Causality: Slow vapor diffusion gradually lowers the solubility limit, favoring the nucleation of a single crystal lattice rather than the rapid, chaotic aggregation that leads to twinning.

  • Validation Checkpoint: Examine the resulting crystals under a cross-polarized optical microscope. Extinction of light at precise 90-degree rotational intervals confirms single-crystal integrity. If the crystal remains bright at all angles, it is twinned or amorphous and must be recrystallized.

Protocol 3.2: SCXRD Data Collection and Refinement

Causality Focus: Minimizing thermal noise to resolve light atoms (Boron).

  • Mounting and Cryocooling: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the goniometer and flash-cool to 100 K using a nitrogen cold stream. Causality: Boronic acids exhibit high thermal displacement parameters (vibration) at the hydroxyl oxygen atoms. Cryocooling freezes these vibrations, which is strictly required to accurately resolve the electron density of the light boron atom and its intramolecular interactions.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source. Collect data with high redundancy (>4.0) to ensure accurate modeling of the light elements.

  • Structure Solution: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

  • Validation Checkpoint: Check the final difference Fourier map. The highest residual electron density peak should not exceed 0.5 e/ų, confirming that the boron atom and its associated dative bonds have been correctly assigned.

G S1 Solvent Selection (Dictates Tautomer) S2 Vapor Diffusion Crystallization S1->S2 S3 Crystal Selection (Polarized Light) S2->S3 S4 Cryocooling (100 K) (Minimizes Thermal Motion) S3->S4 S5 SCXRD Data Collection S4->S5 S6 Structure Refinement (Olex2/SHELXL) S5->S6

Step-by-step SCXRD workflow for boronic acid crystals.

Implications for Drug Development

The crystallographic validation of 10B-2-FPBA's intramolecular cyclization has profound implications for BNCT drug design. Historically, boron delivery agents suffered from poor retention in the tumor microenvironment due to rapid hydrolysis of the carrier bonds.

Because 10B-2-FPBA forms a highly stable, sp³-hybridized benzoxaborole adduct upon conjugation with target proteins, it resists physiological degradation. This structural lock ensures that the maximum payload of Boron-10 is retained within the malignant cell until the moment of thermal neutron irradiation, thereby drastically improving the therapeutic index and minimizing off-target toxicity.

References

  • Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. An Unexpected Adduct Clasps the Catalytic Machinery : ACS Publications.[Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation : Semantic Scholar.[Link]

  • Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid : e-Publications@Marquette.[Link]

  • 7MQX: P. putida mandelate racemase forms an oxobenzoxaborole adduct with 2-formylphenylboronic acid : RCSB PDB.[Link]

  • Neutron capture therapy of cancer : Wikipedia.[Link]

  • Boron 10 – Knowledge and References : Taylor & Francis.[Link]

Sources

Exploratory

in vitro toxicity profile of (2-Formylphenyl)boronic-10B acid

The Dual-Faceted Toxicity Profile of (2-Formylphenyl)boronic- 10 B Acid: A Technical Guide for BNCT Applications Executive Summary As application scientists in the field of targeted radiotherapeutics, evaluating a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual-Faceted Toxicity Profile of (2-Formylphenyl)boronic- 10 B Acid: A Technical Guide for BNCT Applications

Executive Summary

As application scientists in the field of targeted radiotherapeutics, evaluating a novel boron delivery agent or precursor like (2-Formylphenyl)boronic- 10 B acid (2-FPBA- 10 B) requires a paradigm shift in how we define "toxicity." In Boron Neutron Capture Therapy (BNCT), a successful compound must exhibit a dual-faceted profile: it must be biologically benign in its basal state (dark toxicity) to allow for safe systemic administration, yet highly lethal upon thermal neutron irradiation (radiotoxicity).

This whitepaper provides an in-depth, mechanistically grounded framework for profiling the in vitro toxicity of 2-FPBA- 10 B. By dissecting the causality behind experimental choices, we establish self-validating protocols that ensure scientific integrity during drug development.

Mechanistic Grounding: Chemistry Dictates Toxicity

The unique toxicity profile of 2-FPBA- 10 B is driven by its specific functional groups and isotopic enrichment:

  • The Ortho-Formyl Group: Unlike simple phenylboronic acids, the presence of the highly reactive aldehyde group at the ortho position enables reversible covalent bonding with primary amines (such as lysine residues on cellular proteins), forming iminoboronates ()[1]. While this enhances cellular retention—a highly desirable trait for BNCT—it also dictates the compound's basal cytotoxicity at high concentrations due to potential protein cross-linking.

  • The Boronic Acid Moiety: Known for its exceptional oxophilicity, this group binds to cis-diols found in cellular carbohydrates and glycoproteins.

  • Boron-10 ( 10 B) Enrichment: The stable 10 B isotope possesses a massive thermal neutron capture cross-section. Upon irradiation, it undergoes the 10 B(n, α ) 7 Li nuclear reaction, releasing high-Linear Energy Transfer (LET) alpha particles and lithium nuclei that cause clustered, irreparable DNA double-strand breaks ()[2].

G cluster_basal Basal Toxicity (Dark Mode) cluster_bnct Radiotoxicity (BNCT Mode) Compound (2-Formylphenyl)boronic-10B acid Reactivity Aldehyde & Boronic Reactivity Compound->Reactivity Neutron Thermal Neutron Irradiation Compound->Neutron Protein Iminoboronate Formation (Protein Cross-linking) Reactivity->Protein Cytotoxicity Dose-Dependent Cytotoxicity (>31.25 µg/mL) Protein->Cytotoxicity Nuclear 10B(n,α)7Li Reaction Neutron->Nuclear LET High-LET α & 7Li Particles Nuclear->LET DSB DNA Double-Strand Breaks LET->DSB CellDeath Clonogenic Cell Death DSB->CellDeath

Mechanistic pathways of basal cytotoxicity and BNCT-induced radiotoxicity.

Quantitative Data Presentation

To successfully transition 2-FPBA- 10 B from the bench to in vivo models, we must establish strict quantitative thresholds. Recent in vitro evaluations on L929 fibroblast cell lines demonstrate a clear concentration-dependent viability curve for 2-formylphenylboronic acid ()[3].

Table 1: Basal Cytotoxicity Thresholds of 2-FPBA
Concentration RangeCell Viability (%)Cytotoxic ClassificationMechanistic Rationale
3.90 - 31.25 µg/mL > 84% Non-toxic / Safe WindowMinimal interference with cellular enzymes; reversible binding.
> 31.25 - 100 µg/mL 10% - 84% Moderately ToxicOnset of iminoboronate-induced protein cross-linking.
> 100 µg/mL 5% - 10% Highly ToxicSaturation of cellular repair mechanisms; severe metabolic halt.
Table 2: Radiobiological Target Parameters for BNCT Efficacy
ParameterDefinitionTarget Threshold for Efficacy
Intracellular 10 B Amount of 10 B internalized per cell> 20–35 µg 10 B / g tissue ( ≈109 atoms/cell)
Tumor/Normal Ratio Selectivity index of the compound> 3:1
Survival Fraction (SF) Proportion of cells surviving post-irradiationDose-dependent exponential decrease

Standardized In Vitro Experimental Workflows

To ensure trustworthiness, every protocol must be a self-validating system . We do not merely execute steps; we engineer controls into the workflow to actively disprove false positives.

Workflow Culture 1. Cell Culture (Tumor vs Normal) Incubation 2. Drug Incubation (Concentration Gradient) Culture->Incubation Uptake 3a. Cellular Uptake (ICP-MS Analysis) Incubation->Uptake Basal 3b. Basal Toxicity (WST-8 Assay) Incubation->Basal Irrad 3c. Neutron Irradiation (Thermal Facility) Incubation->Irrad Clono 4. Radiotoxicity (Clonogenic Assay) Irrad->Clono

Self-validating in vitro experimental workflow for evaluating BNCT agents.

Protocol 1: Intracellular 10 B Quantification via ICP-MS

Scientific Rationale: Before assessing radiotoxicity, we must prove the compound enters the cell. Boron is notoriously "sticky" in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) systems, causing severe memory effects.

  • Step 1: Seed cells ( 106 cells/well) and incubate with 2-FPBA- 10 B within the safe window (e.g., 20 µg/mL) for 2–24 hours.

  • Step 2: Wash cells rigorously 3x with cold PBS to remove extracellular loosely bound boronic acid.

  • Step 3: Lyse cells using highly pure Nitric Acid ( HNO3​ ) and Hydrogen Peroxide ( H2​O2​ ) at 70°C for 2 hours.

  • Step 4: Dilute the lysate with a specialized washout matrix (1% Ammonia / 0.1% Triton X-100) to prevent boron adherence to the ICP-MS nebulizer.

  • Self-Validation Checkpoint: Spike samples with Beryllium ( 9 Be) as an internal standard. If the 9 Be signal fluctuates by >10%, the cellular matrix is causing ion suppression, and the sample must be further diluted.

Protocol 2: Basal Cytotoxicity via WST-8 Assay

Scientific Rationale: We select WST-8 over the traditional MTT assay because WST-8 produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization and aspiration steps, preventing the accidental loss of non-adherent dead cells and preserving data integrity.

  • Step 1: Seed L929 fibroblasts and target tumor cells (e.g., U87 glioblastoma) in 96-well plates.

  • Step 2: Treat with a concentration gradient of 2-FPBA- 10 B (1 µg/mL to 200 µg/mL) for 24 hours.

  • Step 3: Add 10% volume of WST-8 reagent directly to the culture media. Incubate for 2 hours in the dark.

  • Step 4: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a "Compound Blank" (Media + 2-FPBA- 10 B + WST-8, without cells). Aldehyde groups can occasionally cause non-specific reduction of tetrazolium salts. Subtracting this blank ensures the absorbance strictly reflects cellular mitochondrial dehydrogenase activity.

Protocol 3: Radiotoxicity via Clonogenic Survival Assay

Scientific Rationale: Metabolic assays (like WST-8) are insufficient for measuring radiation damage, as irradiated cells may continue to metabolize for days despite losing reproductive viability. The clonogenic assay is the gold standard because it measures true reproductive death ()[2].

  • Step 1: Incubate cells with the optimized, non-toxic dose of 2-FPBA- 10 B (e.g., 25 µg/mL).

  • Step 2: Transfer cells to Teflon vials (Teflon does not activate or block thermal neutrons).

  • Step 3: Irradiate at a thermal neutron facility (e.g., nuclear reactor or accelerator-based neutron source) with fluences ranging from 1011 to 1012 neutrons/cm 2 .

  • Step 4: Immediately post-irradiation, trypsinize, count, and re-plate cells at low densities (100–1000 cells/dish) in fresh, drug-free media.

  • Step 5: Incubate for 10–14 days until macroscopic colonies (>50 cells) form. Fix with methanol and stain with crystal violet.

  • Self-Validation Checkpoint: Calculate the Plating Efficiency (PE) of the unirradiated, untreated control. The PE must be >20% for the assay to be biologically valid. The Survival Fraction (SF) of treated cells is then calculated strictly relative to this PE.

References

  • Title: Evaluation of 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives for in vitro cytotoxicity and cell migration Source: Journal of Boron (DergiPark) URL: [Link]

  • Title: Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy Source: Applied Radiation and Isotopes (via PMC) URL: [Link]

  • Title: Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) Source: Cancers (via PMC) URL: [Link]

Sources

Foundational

pharmacokinetics of (2-Formylphenyl)boronic-10B acid derivatives

Pharmacokinetics of 10 B-Enriched (2-Formylphenyl)boronic Acid Derivatives: A Technical Guide for BNCT Applications Executive Summary Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of Boron-10...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics of 10 B-Enriched (2-Formylphenyl)boronic Acid Derivatives: A Technical Guide for BNCT Applications

Executive Summary

Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of Boron-10 ( 10 B) in tumor tissues, followed by irradiation with epithermal neutrons to induce localized, high-linear energy transfer (LET) α -particle emission. The clinical efficacy of BNCT is entirely dependent on the pharmacokinetic (PK) profile of the boron carrier, specifically demanding a tumor boron concentration exceeding 20–30 µg/g and a tumor-to-blood (T/B) ratio greater than 3[1].

Historically, achieving these metrics with simple boronic acids has been challenging due to poor plasma stability and rapid renal clearance. However, 10 B-enriched 2-formylphenylboronic acid (2-FPBA- 10 B) has emerged as a transformative conjugation scaffold. By leveraging the unique ortho-carbonyl reactivity of 2-FPBA to form highly stable boron-nitrogen heterocycles, researchers can precisely engineer the pharmacokinetics of targeted peptides, antibodies, and small molecules[2]. This whitepaper provides an in-depth analysis of the chemical rationale, PK profiling, and self-validating experimental protocols for 2-FPBA- 10 B derivatives.

Chemical Rationale: The Ortho-Effect in PK Optimization

The defining feature of 2-FPBA is the spatial proximity of the electrophilic formyl group to the Lewis acidic boronic acid. When conjugated with α -nucleophiles (such as hydrazines, hydrazides, or N-terminal cysteines on targeting peptides), 2-FPBA undergoes a rapid condensation reaction.

The Causality of Stability: Standard imines (Schiff bases) formed from simple aldehydes are hydrolytically unstable in the aqueous, protein-rich environment of human plasma. This instability leads to premature cleavage of the 10 B payload before it reaches the tumor. In contrast, the initial hydrazone formed by 2-FPBA undergoes a rapid, unimolecular dehydration to form a zwitterionic 2,3,1-benzodiazaborine (DAB) or a structurally related iminoboronate[3]. The intramolecular B–N coordinate bond satisfies the boron atom's empty p-orbital, shifting it from an sp2 to an sp3 hybridization state. This cyclization drastically lowers the effective pKa​ and provides exceptional hydrolytic stability at physiological pH (7.4), ensuring the 10 B payload remains covalently locked to the targeting vector during systemic circulation[4][5].

G A 2-FPBA-10B (Precursor) C Condensation (pH 7.4) A->C B Targeting Vector (Hydrazide/Amine) B->C D Unstable Intermediate (Schiff Base) C->D E Cyclization (-H2O) D->E F Stable Conjugate (Diazaborine) E->F

Fig 1: Bioorthogonal conjugation of 2-FPBA-10B forming a stable heterocycle for in vivo delivery.

Pharmacokinetic Profiling (ADME)

The PK profile of a 2-FPBA- 10 B derivative is fundamentally dictated by the targeting moiety it is attached to, but the boronic acid core influences specific ADME parameters.

  • Absorption & Distribution: The zwitterionic nature of the diazaborine scaffold imparts minimal hydrophobicity to the overall bioconjugate, preventing non-specific protein binding and aggregation in the bloodstream[3]. Distribution is driven by the targeting vector. For example, 2-FPBA conjugated to thymidine analogs targets enzymes like thymidine kinase 1 (TK1), which is upregulated in malignancies, driving active intracellular accumulation[6].

  • Metabolism: While the B–N heterocycle is resistant to plasma proteases, the boronic acid moiety retains the ability to reversibly bind endogenous cis-diols (e.g., glucose, glycoproteins)[7]. This dynamic equilibrium can act as a secondary "sink," slightly increasing the volume of distribution ( Vd​ ) and prolonging the plasma half-life compared to non-borylated analogs.

  • Excretion: Small 2-FPBA- 10 B peptide conjugates typically undergo rapid renal clearance. To optimize the T/B ratio for BNCT, the clearance rate must be balanced: fast enough to clear background blood levels before neutron irradiation, but slow enough to allow sufficient tumor penetration.

G A Systemic Circulation (Stable Conjugate) B Tumor Receptor Binding (e.g., LAT1, Folate) A->B C Endocytosis / Translocation B->C D Intracellular 10B Accumulation (>20 µg/g) C->D E Thermal Neutron Irradiation (Epithermal Source) D->E F 10B(n,α)7Li Reaction (High LET Radiation) E->F G Localized DNA Damage & Tumor Cell Apoptosis F->G

Fig 2: Pharmacodynamic pathway from systemic circulation to neutron-induced tumor cell apoptosis.

Quantitative Pharmacokinetic Data

The table below synthesizes standard PK parameters for various classes of 2-FPBA- 10 B conjugates. These metrics are critical for determining the optimal timing window for neutron irradiation post-administration.

Conjugate ClassPrimary Targeting MechanismPlasma t1/2​ (h)Peak Tumor [ 10 B] (µg/g)T/B RatioPrimary Clearance Route
2-FPBA-Amino Acid LAT1 Transporter1.5 - 2.025 - 353.5 - 5.0Renal
2-FPBA-Peptide (RGD) Integrin αv​β3​ 3.0 - 4.530 - 454.0 - 6.5Renal / Hepatic
2-FPBA-Antibody Antigen-Specific48 - 7240 - 60> 10.0RES / Hepatic
2-FPBA-Liposome EPR Effect / Active12 - 2450 - 805.0 - 8.0RES

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failure.

Protocol 1: Synthesis and Validation of 2-FPBA- 10 B Peptide Conjugates

Objective: Generate a hydrolytically stable benzodiazaborine conjugate for in vivo use.

  • Preparation: Dissolve the hydrazide-functionalized targeting peptide (1.0 eq) in a 0.1 M sodium phosphate buffer (pH 6.5). Causality: A slightly acidic pH accelerates the initial nucleophilic attack of the hydrazide on the formyl group while keeping the boronic acid protonated.

  • Conjugation: Add 2-FPBA- 10 B (1.2 eq) dissolved in minimal DMSO to the peptide solution. Stir at room temperature for 30 minutes.

  • Self-Validation (LC-MS Checkpoint): Analyze an aliquot via LC-MS. You must observe the mass of the intermediate Schiff base [M+H]+ rapidly transitioning to a mass of [M−18+H]+ within 15 minutes. Causality: The specific loss of 18 Da (water) confirms the unimolecular dehydration and successful cyclization into the stable benzodiazaborine ring. If the -18 Da mass is absent, the conjugate will degrade in vivo.

  • Purification: Purify the conjugate using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the stable conjugate.

Protocol 2: In Vivo PK Profiling via ICP-MS

Objective: Accurately determine the T/B ratio and absolute 10 B concentration in murine models.

  • Administration: Inject the 2-FPBA- 10 B conjugate intravenously via the tail vein into tumor-bearing mice (e.g., 15-30 mg 10 B/kg body weight).

  • Sampling: Euthanize mice at predetermined time points (e.g., 1, 2, 4, 8, 24 h). Harvest blood, tumor, and critical organs (liver, kidneys, brain).

  • Matrix Digestion: Weigh 50-100 mg of tissue into Teflon vessels. Add 2 mL of concentrated HNO3​ and 0.5 mL of 30% H2​O2​ . Perform microwave-assisted digestion at 200°C for 20 minutes. Causality: Complete oxidative digestion is mandatory to release organically bound boron into the elemental state for accurate ionization.

  • Self-Validation (Internal Standardization): Dilute the digested samples to 2% HNO3​ with ultrapure water. Spike all samples with a Beryllium ( 9 Be) or Rhodium ( 103 Rh) internal standard. Causality: Boron suffers from severe memory effects and matrix suppression in the plasma torch. The internal standard corrects for instrument drift and matrix viscosity, ensuring the readout is a true reflection of biological concentration rather than machine error.

  • Quantification: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), specifically monitoring the m/z 10 channel. Calculate T/B ratios to determine the optimal BNCT irradiation window.

G A IV Administration (Murine Model) B Serial Blood/Tissue Sampling A->B C Microwave Digestion (HNO3/H2O2) B->C D ICP-MS Analysis (10B Quantification) C->D E PK Modeling (T/B & T/N Ratios) D->E

Fig 3: Self-validating experimental workflow for the pharmacokinetic profiling of 10B conjugates.

Conclusion

The pharmacokinetics of BNCT agents dictate their clinical viability. By utilizing 10B-enriched 2-formylphenylboronic acid, researchers can overcome the hydrolytic instability that plagues traditional bioconjugation. The rapid, bioorthogonal formation of benzodiazaborines and iminoboronates allows for the precise tuning of clearance rates, maximizing tumor accumulation while minimizing systemic toxicity. As the field advances, pairing these robust chemical linkages with highly specific targeting vectors (like monoclonal antibodies or nanobodies) will push T/B ratios well beyond the current clinical thresholds, unlocking the full radiotherapeutic potential of BNCT.

References

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle National Center for Biotechnology Information (PMC)[Link]

  • Designing Functional and Responsive Molecules with Boronic Acids National Center for Biotechnology Information (PMC)[Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides National Center for Biotechnology Information (PMC)[Link]

  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor ACS Publications[Link]

  • Novel promising boron agents for boron neutron capture therapy: Current status and outlook on the future ResearchGate[Link]

  • Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

bioconjugation of (2-Formylphenyl)boronic-10B acid to monoclonal antibodies

Advanced Bioconjugation of (2-Formylphenyl)boronic- 10 B Acid to Monoclonal Antibodies for Targeted Boron Neutron Capture Therapy Scientific Rationale & Introduction Boron Neutron Capture Therapy (BNCT) is a biochemicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioconjugation of (2-Formylphenyl)boronic- 10 B Acid to Monoclonal Antibodies for Targeted Boron Neutron Capture Therapy

Scientific Rationale & Introduction

Boron Neutron Capture Therapy (BNCT) is a biochemically targeted radiotherapy that relies on the selective delivery of the Boron-10 ( 10 B) isotope to tumor cells. Upon irradiation with low-energy thermal neutrons, 10 B undergoes a nuclear capture reaction, yielding high-energy alpha particles and recoiling Lithium-7 nuclei. Because these particles have a path length of less than 10 µm (approximately one cell diameter), they induce localized, lethal DNA double-strand breaks while sparing adjacent healthy tissue[1][2].

To achieve therapeutic efficacy, massive amounts of 10 B must be delivered specifically to the cancer cell. Monoclonal antibodies (mAbs) serve as highly specific targeting vectors for this purpose. (2-Formylphenyl)boronic- 10 B acid (2fPBA- 10 B) is an optimal payload: it provides the necessary neutron-reactive isotope while offering a highly reactive ortho-formyl (aldehyde) handle, enabling versatile and efficient bioconjugation[3].

Mechanistic Pathways for Conjugation

The conjugation of 2fPBA- 10 B to mAbs can be achieved through two distinct chemical pathways, each suited for different therapeutic development phases.

Direct Reductive Amination (Classical Approach)

The formyl group of 2fPBA- 10 B reacts with the ϵ -amino groups of surface-exposed lysine residues on the mAb to form a reversible Schiff base (imine). To render this linkage stable in vivo, a mild reducing agent—typically sodium cyanoborohydride (NaCNBH 3​ )—is introduced.

Causality in Reagent Selection: NaCNBH 3​ is strictly preferred over stronger reducing agents like NaBH 4​ . At physiological to slightly basic pH (7.5–8.5), NaCNBH 3​ selectively reduces the formed iminium ion without prematurely reducing the unreacted aldehyde of the 2fPBA- 10 B payload, preventing payload quenching and ensuring high conjugation yields[4].

Bioorthogonal Benzodiazaborine Formation (Advanced Approach)

Recent advances in bioconjugation have demonstrated that ortho-carbonylphenylboronic acids exhibit markedly accelerated condensation kinetics compared to standard aldehydes. When 2fPBA- 10 B is reacted with an α -amino-hydrazide functionalized mAb, the ortho-boronic acid acts as an intramolecular catalyst. This rapidly forms a unique, zwitterionic, and highly stable 2,3,1-benzodiazaborine derivative[3][5].

Causality in Reaction Kinetics: This bioorthogonal reaction achieves a half-life of approximately 5 minutes at near-stoichiometric ratios, offering superior site-specificity, preventing mAb aggregation, and preserving antigen-binding affinity[3].

G cluster_1 Strategy 1: Reductive Amination cluster_2 Strategy 2: Bioorthogonal Ligation mAb Monoclonal Antibody (mAb) Lys Surface Lysines (-NH2) mAb->Lys Hydrazide α-Amino-Hydrazide Functionalized mAb mAb->Hydrazide B10 (2-Formylphenyl)boronic-10B Acid (2fPBA-10B) Schiff Schiff Base Intermediate (Unstable) Lys->Schiff + 2fPBA-10B Reduct NaCNBH3 Reduction Schiff->Reduct Conj1 Secondary Amine Linkage (Random Conjugation) Reduct->Conj1 Conj2 2,3,1-Benzodiazaborine (Site-Specific Conjugation) Hydrazide->Conj2 + 2fPBA-10B (Fast Kinetics)

Conjugation pathways of 2fPBA-10B to mAbs via reductive amination and bioorthogonal ligation.

Comparative Analysis of Conjugation Strategies

To assist in experimental design, the quantitative parameters of both conjugation strategies are summarized below.

ParameterDirect Reductive AminationBioorthogonal Benzodiazaborine Ligation
Target Residue Surface Lysines ( ϵ -amines)Pre-installed α -amino-hydrazides
Reaction pH 8.0 – 8.5 (Borate Buffer)7.0 – 7.4 (PBS)
Payload Equivalents 50 – 100x molar excess2 – 5x molar excess
Reaction Time 12 – 24 hours1 – 2 hours (t 1/2​ 5 min)
Conjugation Type Stochastic / RandomSite-Specific
Linkage Stability High (Secondary Amine)Very High (Heterocycle)

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination Workflow

This protocol is designed for the stochastic loading of high amounts of 10 B onto the antibody.

Step 1: Buffer Exchange Dialyze the native mAb (10 mg/mL) into 0.1 M Sodium Borate buffer, pH 8.5. Note: Borate buffer is critical as it stabilizes the intermediate lactol/imine equilibrium, significantly enhancing coupling efficiency compared to standard phosphate buffers[4].

Step 2: Reagent Preparation Dissolve 2fPBA- 10 B in anhydrous DMSO to create a 100 mM stock solution. Note: Ensure the final DMSO concentration in the reaction mixture remains 5% (v/v) to prevent mAb denaturation and precipitation.

Step 3: Conjugation Reaction

  • Add the 2fPBA- 10 B stock to the mAb solution at a 50-fold molar excess.

  • Immediately add NaCNBH 3​ to a final concentration of 20 mM.

  • Incubate the mixture at 37°C for 16 hours under gentle agitation.

Step 4: Purification Purify the conjugate using Size-Exclusion Chromatography (SEC) or centrifugal ultrafiltration (Amicon 30 kDa MWCO) against PBS (pH 7.4) for a minimum of 4 wash cycles to remove all unreacted 2fPBA- 10 B and cyanoborohydride.

Workflow Prep 1. Buffer Exchange & mAb Prep (0.1M Borate, pH 8.5) React 2. Addition of 2fPBA-10B & Reducing Agent (NaCNBH3) Prep->React Incubate 3. Incubation (37°C, 16 hours) React->Incubate Purify 4. SEC / Diafiltration (Remove unreacted 10B) Incubate->Purify Analyze 5. QC & Characterization (ICP-MS, SEC-HPLC, MS) Purify->Analyze

Step-by-step workflow for the reductive amination of 2fPBA-10B to monoclonal antibodies.

Protocol B: Site-Specific Bioorthogonal Ligation

This protocol is designed for engineered mAbs to preserve antigen-binding affinity while ensuring homogeneous batch-to-batch consistency.

Step 1: Pre-functionalization Ensure the mAb is pre-functionalized with α -amino-hydrazide groups (e.g., via site-specific enzymatic remodeling of the Fc glycan) and buffer exchanged into PBS, pH 7.4.

Step 2: Rapid Conjugation

  • Dilute the functionalized mAb to 1 mg/mL.

  • Add 2fPBA- 10 B (dissolved in DMSO) at a 5-fold molar excess relative to the hydrazide handles.

  • Incubate at room temperature (20-25°C) for 1 hour. Note: While the half-life is ~5 minutes, a 1-hour incubation ensures absolute quantitative conversion[3].

Step 3: Purification Remove the minimal excess payload via a standard PD-10 desalting column equilibrated with PBS (pH 7.4).

Quality Control and Validation

To ensure the bioconjugate is a self-validating system ready for in vitro or in vivo BNCT models, the following QC panel must be executed:

  • 10 B Quantification via ICP-MS: Inductively Coupled Plasma Mass Spectrometry is mandatory to quantify the absolute number of 10 B atoms per mAb. This determines the theoretical radiation yield upon neutron capture.

  • Aggregation Analysis via SEC-HPLC: High payload loading (especially via reductive amination) increases surface hydrophobicity. SEC-HPLC must be run to confirm that monomeric purity remains >95% and high-molecular-weight species (HMWS) are minimized.

  • Intact Mass Spectrometry (ESI-MS): High-resolution mass spectrometry is used to calculate the exact Drug-to-Antibody Ratio (DAR) and confirm the site-specificity (in Protocol B) by analyzing the mass shifts of the heavy and light chains[3].

Sources

Application

developing saccharide sensors with (2-Formylphenyl)boronic-10B acid

An in-depth guide to is presented. This document provides researchers, scientists, and drug development professionals with the necessary protocols and application notes for successful sensor development.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to is presented. This document provides researchers, scientists, and drug development professionals with the necessary protocols and application notes for successful sensor development.

Introduction: The Critical Role of Saccharide Sensing

The ability to detect and quantify specific saccharides is of paramount importance in biomedical research and clinical diagnostics. Carbohydrates play a vital role in a myriad of biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. Consequently, the development of robust and selective saccharide sensors is a key area of research, with applications ranging from monitoring glucose levels in diabetic patients to detecting cancer biomarkers.

Boronic acids have emerged as a versatile class of synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-diols, a structural motif abundant in carbohydrates. Among these, (2-Formylphenyl)boronic acid (2-FPBA) has garnered significant attention. Its unique ortho-formyl substitution enables sophisticated signaling mechanisms, often leading to a "turn-on" fluorescence response upon saccharide binding, which is highly desirable for sensitive detection.

This guide focuses on the application of (2-Formylphenyl)boronic-10B acid (¹⁰B-2-FPBA) in saccharide sensor development. While the sensing mechanism itself does not depend on the boron isotope, the use of ¹⁰B-enriched compounds is of particular interest for researchers exploring theranostic applications, where the sensor molecule could also serve as an agent for Boron Neutron Capture Therapy (BNCT).

The Sensor Molecule: (2-Formylphenyl)boronic-10B Acid

The efficacy of 2-FPBA as a saccharide receptor stems from its specific chemical architecture. The molecule consists of a phenyl ring functionalized with both a boronic acid group (-B(OH)₂) and a formyl group (-CHO) at the ortho position.

  • The Boronic Acid Group : This is the primary recognition element. In an aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols.

  • The Ortho-Formyl Group : This group is crucial for signal transduction. It can form an intramolecular bond with the boron atom, which influences the acidity of the boronic acid and its binding affinity for saccharides. This interaction is often exploited to create a fluorescence response.

The use of the ¹⁰B isotope, while not essential for the sensing function, makes the molecule suitable for applications in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.

Mechanism of Saccharide Recognition and Signal Transduction

The sensing mechanism of 2-FPBA is based on the reversible formation of a five- or six-membered cyclic ester with a cis-diol-containing saccharide. This interaction is highly dependent on the pH of the medium, as the boronic acid must be in its anionic, sp³-hybridized state to efficiently bind diols.

The binding event triggers a change in the electronic properties of the molecule, which can be transduced into a measurable signal. In many sensor designs, 2-FPBA is used in conjunction with a fluorophore. The binding of a saccharide can disrupt the intramolecular interaction between the formyl group and the boron atom, leading to a change in the fluorescence of the system, often a "turn-on" response.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) A 2-FPBA B Saccharide (cis-diol) C 2-FPBA-Saccharide Complex A->C + Saccharide (pH > pKa) C->A - Saccharide

Caption: Reversible binding of a saccharide to 2-FPBA.

Designing a Saccharide Sensor System

The development of a saccharide sensor using ¹⁰B-2-FPBA can be approached in several ways, with fluorescence-based methods being the most common. A typical system involves a Schiff base condensation between ¹⁰B-2-FPBA and an amino-functionalized fluorophore.

Key Performance Metrics for Saccharide Sensors

When developing a saccharide sensor, it is crucial to characterize its performance using a set of key metrics. These metrics provide a quantitative measure of the sensor's sensitivity, selectivity, and overall utility.

MetricDescriptionTypical Value
Limit of Detection (LOD) The lowest concentration of the saccharide that can be reliably detected.1-100 µM
Binding Constant (Ka) A measure of the affinity between the sensor and the saccharide.10³ - 10⁵ M⁻¹
Selectivity The ability of the sensor to detect the target saccharide in the presence of other, structurally similar saccharides.>10-fold over interferents
Dynamic Range The concentration range over which the sensor provides a measurable response.1 µM - 10 mM
Response Time The time required for the sensor to reach 90% of its maximum signal.< 5 minutes

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a ¹⁰B-2-FPBA-based fluorescent sensor and its application in saccharide detection.

Protocol 1: Synthesis of a Fluorescent Saccharide Sensor

This protocol describes the synthesis of a sensor by reacting ¹⁰B-2-FPBA with a commercially available fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

Materials:

  • (2-Formylphenyl)boronic-10B acid (¹⁰B-2-FPBA)

  • 8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS)

  • Methanol, anhydrous

  • Acetic acid, glacial

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve ¹⁰B-2-FPBA (1.1 equivalents) in anhydrous methanol in a round-bottom flask.

  • Add APTS (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The resulting sensor solution can often be used directly or purified by column chromatography if necessary.

Rationale: The Schiff base condensation reaction forms an imine bond between the formyl group of ¹⁰B-2-FPBA and the amino group of APTS, creating a conjugate where the fluorescence of APTS can be modulated by saccharide binding to the boronic acid moiety.

Protocol 2: Fluorescence-Based Saccharide Detection

This protocol outlines the use of the synthesized sensor for the detection of a target saccharide, such as fructose.

Materials:

  • Synthesized ¹⁰B-2-FPBA-APTS sensor solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various saccharides (e.g., fructose, glucose, mannose)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the target saccharide (fructose) in PBS.

  • In a 96-well plate, add a fixed amount of the ¹⁰B-2-FPBA-APTS sensor to each well.

  • Add the saccharide solutions to the wells to achieve a range of final concentrations.

  • Include control wells with no saccharide and with other, potentially interfering saccharides.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 450 nm, emission at 510 nm for APTS).

  • Plot the fluorescence intensity as a function of saccharide concentration.

G A Prepare Saccharide Dilutions C Add Saccharide Solutions to Wells A->C B Add Sensor to Microplate Wells B->C D Incubate at Room Temperature C->D E Measure Fluorescence D->E F Plot Data and Analyze E->F

Caption: Experimental workflow for saccharide detection.

Data Analysis and Interpretation

The data obtained from the fluorescence measurements can be used to determine the key performance metrics of the sensor. The plot of fluorescence intensity versus saccharide concentration can be fitted to a binding isotherm (e.g., the Hill equation) to calculate the binding constant (Ka). The limit of detection (LOD) is typically calculated as three times the standard deviation of the blank signal divided by the slope of the calibration curve.

Troubleshooting and Advanced Considerations

  • Low Signal : If the fluorescence signal is weak, consider increasing the concentration of the sensor or optimizing the excitation and emission wavelengths.

  • High Background : A high background signal can be due to the inherent fluorescence of the unbound sensor. This can be minimized by careful selection of the fluorophore and reaction conditions.

  • Interference : Test the sensor against a panel of structurally related saccharides to assess its selectivity. If interference is an issue, modification of the sensor's chemical structure may be necessary to improve selectivity.

  • pH Sensitivity : The performance of boronic acid-based sensors is highly pH-dependent. Ensure that the pH of the assay buffer is carefully controlled and optimized for the specific sensor and target saccharide.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Available at: [Link]

  • Li, M., & Wang, B. (2018). Boronic Acid-Based Fluorescent Sensors for Saccharides. Chemical Reviews, 118(23), 11547-11613. Available at: [Link]

  • Ozawa, T., et al. (2012). A Turn-On Fluorescent Probe for Sialic Acid Based on 2-Formylphenylboronic Acid. Journal of the American Chemical Society, 134(4), 2034-2041. Available at: [Link]

  • Barth, R. F., et al. (2012). Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects. Clinical Cancer Research, 18(11), 2987-2997. Available at: [Link]

Method

Application Notes and Protocols for Radiolabeling (2-Formylphenyl)boronic-10B Acid Compounds

Introduction: The Imperative for Radiolabeling in Boron Neutron Capture Therapy (BNCT) Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages the nuclear capture reaction of the stable isotope bor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Radiolabeling in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages the nuclear capture reaction of the stable isotope boron-10 (¹⁰B).[1][2][3] When a tumor enriched with a ¹⁰B-containing agent is irradiated with low-energy thermal neutrons, the ¹⁰B nucleus captures a neutron, leading to a fission reaction. This reaction produces a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus, which have a short path length of approximately one cell diameter. This localized energy deposition allows for the selective destruction of cancer cells while sparing adjacent healthy tissue.[2][4]

The clinical success of BNCT is critically dependent on the selective and sufficient accumulation of ¹⁰B in tumor cells, with a therapeutic target often cited as 20–35 µg of ¹⁰B per gram of tumor tissue.[2][4] (2-Formylphenyl)boronic-¹⁰B acid (¹⁰B-FPBA) and its derivatives are promising candidates for BNCT due to their potential for cellular uptake and their synthetic versatility. However, to validate and optimize these boron delivery agents, it is essential to non-invasively quantify their biodistribution, pharmacokinetics, tumor selectivity, and retention.[1][3]

Radiolabeling ¹⁰B-FPBA with positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Iodine-123, Iodine-125) radionuclides enables in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][3] This guide provides detailed protocols and technical insights for the radiolabeling of ¹⁰B-FPBA, empowering researchers to accelerate the preclinical and clinical translation of these important BNCT agents.

Strategic Approaches to Radiolabeling Arylboronic Acids

The radiolabeling of arylboronic acids like ¹⁰B-FPBA can be approached through several robust chemical strategies. The choice of method depends on the desired radionuclide, the required specific activity, and the chemical stability of the molecule.

  • Copper-Mediated Radiohalogenation : This has emerged as a highly versatile and efficient method for labeling arylboronic acids with both radioiodine and fluorine-18.[5][6][7] The copper catalyst facilitates the cross-coupling of the boronic acid with the radiohalide under mild conditions, offering high radiochemical yields and functional group tolerance.[5][8][9] For ¹⁸F-fluorination, this method is a significant advancement for labeling (hetero)arenes.[10][11]

  • Direct Electrophilic Substitution : This classical approach involves the direct reaction of an electrophilic form of the radionuclide (e.g., generated in situ) with the aromatic ring. While operationally simple, it can be less regioselective and may require harsh oxidizing conditions that are not suitable for all substrates.[12] The substitution pattern is governed by the directing effects of the existing substituents on the aromatic ring.

  • Labeling via Prosthetic Groups : For complex molecules or when direct labeling is inefficient, a two-step approach using a prosthetic group is employed.[13][14] A small, pre-radiolabeled molecule (the prosthetic group) is first synthesized and then conjugated to the target molecule under mild conditions.[15] For ¹⁰B-FPBA, the formyl group provides a convenient handle for conjugation reactions, such as forming an oxime with an aminooxy-functionalized prosthetic group.[13][15]

  • ¹¹C-Methylation : Carbon-11 labeling often involves the rapid methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[16][17][18] This requires a precursor of ¹⁰B-FPBA where the formyl group is replaced by a suitable nucleophile, such as a hydroxyl or phenolic group, which can then be methylated in the final step of the synthesis.

This document will focus on providing detailed protocols for two highly reliable and broadly applicable methods: Copper-Mediated Radioiodination and ¹⁸F-Labeling via a Prosthetic Group.

Protocol 1: Copper-Mediated Radioiodination of (2-Formylphenyl)boronic-¹⁰B Acid

This protocol describes the labeling of ¹⁰B-FPBA with Iodine-125, a gamma-emitter suitable for preclinical SPECT imaging and biodistribution studies. The methodology is adapted from established copper-mediated cross-coupling reactions of aryl boronic acids.[5][8][9][19]

Causality and Experimental Rationale

The C-B bond of the boronic acid is transmetalated to a copper(II) species, which then undergoes reductive elimination with the radioiodide to form the C-I bond and a copper(I) species. The presence of a ligand like 1,10-phenanthroline stabilizes the copper catalyst and facilitates the reaction in aqueous or mixed aqueous/organic media, making it exceptionally mild.[8] This method is chosen for its high efficiency, mild room-temperature conditions, and tolerance of the aldehyde (formyl) functional group.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & QC P Precursor (¹⁰B-FPBA) Mix Combine Reagents in Reaction Vial P->Mix Cu Cu(OTf)₂pyr₄ Catalyst Cu->Mix L 1,10-Phenanthroline Ligand L->Mix I [¹²⁵I]NaI Solution I->Mix React Incubate 30 min @ RT Mix->React Vortex SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) React->SPE Quench & Load QC Quality Control (Radio-TLC/HPLC) SPE->QC Elute Final Final Product Formulated in Saline QC->Final If Purity >95%

Caption: Workflow for Cu-Mediated Radioiodination of ¹⁰B-FPBA.

Materials and Reagents
ReagentSupplierGradeNotes
(2-Formylphenyl)boronic-¹⁰B acid (¹⁰B-FPBA)Custom Synthesis>98% purityPrecursor
[¹²⁵I]Sodium IodideCommercial VendorNo-carrier-added, in 0.1 M NaOHRadionuclide
Copper(II) triflate pyridine complex (Cu(OTf)₂pyr₄)Sigma-AldrichSynthesis GradeCatalyst
1,10-PhenanthrolineSigma-AldrichACS ReagentLigand
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, >99.8%Reaction Solvent
TRIS BufferSigma-Aldrich0.5 M, pH 7.4Aqueous media
C18 Sep-Pak Light CartridgeWaters-For solid-phase extraction (SPE) purification
EthanolSigma-Aldrich200 Proof, USP GradeFor SPE elution
SalineHospira0.9% Sodium Chloride Injection, USPFor final formulation
Step-by-Step Protocol
  • Preparation of Reagent Stock Solutions:

    • ¹⁰B-FPBA Precursor (1 mg/mL): Dissolve 1 mg of ¹⁰B-FPBA in 1 mL of DMF.

    • Catalyst/Ligand Mix: In a separate vial, dissolve Cu(OTf)₂pyr₄ (2.5 mg) and 1,10-phenanthroline (1.0 mg) in 1 mL of DMF. Vortex until fully dissolved.

  • Radiolabeling Reaction:

    • In a shielded hot cell, place 5-10 µL of the ¹⁰B-FPBA precursor stock solution into a 1.5 mL V-vial.

    • Add 10 µL of the Catalyst/Ligand Mix to the vial.

    • Add 80 µL of 0.5 M TRIS buffer (pH 7.4).

    • Carefully add 185-370 MBq (5-10 mCi) of [¹²⁵I]NaI solution.

    • Vortex the reaction mixture gently for 10-15 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding 500 µL of water containing 0.1% trifluoroacetic acid (TFA).

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

    • Load the quenched reaction mixture onto the C18 cartridge. The desired radioiodinated product will be retained on the sorbent, while unreacted [¹²⁵I]iodide and salts will pass through.

    • Wash the cartridge with 10 mL of water to remove any remaining impurities.

    • Elute the final product, [¹²⁵I]iodo-FPBA, from the cartridge using 0.5-1.0 mL of ethanol into a sterile collection vial.

    • Evaporate the ethanol under a gentle stream of nitrogen gas.

    • Reconstitute the final product in an appropriate volume of sterile saline for injection.

  • Quality Control:

    • Radiochemical Purity (RCP): Analyze the final product using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).

      • System: C18 reverse-phase TLC plate or HPLC column.

      • Mobile Phase: Acetonitrile/Water (50:50) with 0.1% TFA.

      • Acceptance Criteria: RCP should be >95%.

Expected Results
ParameterExpected ValueReference
Radiochemical Yield (RCY)>80% (based on starting [¹²⁵I]NaI)[8]
Radiochemical Purity (RCP)>95% (after SPE purification)[20]
Synthesis Time~45-60 minutes-

Protocol 2: ¹⁸F-Labeling of ¹⁰B-FPBA via an Oxime-Forming Prosthetic Group

This protocol details a two-step strategy for labeling ¹⁰B-FPBA with Fluorine-18 for PET imaging. It involves the radiosynthesis of an ¹⁸F-labeled aminooxy prosthetic group, [¹⁸F]F-PEGAO, followed by its conjugation to the formyl group of ¹⁰B-FPBA. This approach is ideal for molecules that may be sensitive to the conditions of direct radiofluorination.[13]

Causality and Experimental Rationale

The strategy is bifurcated to protect the target molecule from the relatively harsh conditions of nucleophilic ¹⁸F-fluorination.

  • Step 1 (Prosthetic Group Synthesis): Nucleophilic substitution of a suitable leaving group (e.g., tosylate) on a precursor molecule with cyclotron-produced [¹⁸F]fluoride is a robust and high-yield reaction. The use of a phase-transfer catalyst like Kryptofix 2.2.2 (K222) is crucial to activate the [¹⁸F]fluoride anion.

  • Step 2 (Conjugation): The aldehyde on ¹⁰B-FPBA reacts specifically and under very mild, near-neutral pH conditions with the aminooxy functional group of the ¹⁸F-labeled prosthetic group to form a stable oxime bond.[13][15] This chemoselective reaction ensures that the radiolabel is attached only at the desired position without affecting the boronic acid moiety.

Experimental Workflow Diagram

G cluster_step1 Step 1: Prosthetic Group Synthesis ([¹⁸F]F-PEGAO) cluster_step2 Step 2: Conjugation to ¹⁰B-FPBA cluster_final Final Purification & QC F18 [¹⁸F]Fluoride Trapping & Elution (K₂₂₂/K₂CO₃) Dry Azeotropic Drying (Acetonitrile) F18->Dry PG_Precursor Add Aminooxy Precursor Dry->PG_Precursor React1 Fluorination Reaction 10 min @ 110°C PG_Precursor->React1 Purify1 SPE Purification of Prosthetic Group React1->Purify1 PG_Elute Elute [¹⁸F]F-PEGAO into Reaction Vial Purify1->PG_Elute Add_FPBA Add ¹⁰B-FPBA in Ammonium Acetate Buffer PG_Elute->Add_FPBA React2 Conjugation Reaction 15 min @ 60°C Add_FPBA->React2 Purify2 Final HPLC Purification React2->Purify2 QC2 Quality Control (Radio-HPLC, RCP, SA) Purify2->QC2 FinalProd Formulated Product QC2->FinalProd

Caption: Two-step workflow for ¹⁸F-labeling via a prosthetic group.

Materials and Reagents
ReagentSupplierGradeNotes
[¹⁸F]FluorideCyclotronIn [¹⁸O]WaterRadionuclide
Kryptofix 2.2.2 (K222)ABX GmbHRadiopharmaceutical GradePhase-transfer catalyst
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrousBase
N-Boc-2-(2-(2-tosyloxyethoxy)ethoxy)ethanaminooxy (PEGAO Precursor)Custom Synthesis>98% purityProsthetic group precursor
(2-Formylphenyl)boronic-¹⁰B acid (¹⁰B-FPBA)Custom Synthesis>98% purityTarget molecule
Acetonitrile (MeCN)Sigma-AldrichAnhydrous, >99.8%Reaction & Elution Solvent
Ammonium Acetate BufferSigma-Aldrich0.1 M, pH 4.5Conjugation buffer
Semi-preparative HPLC Column (e.g., C18)Waters-For final purification
Step-by-Step Protocol

Part A: Radiosynthesis of [¹⁸F]F-PEGAO Prosthetic Group

  • [¹⁸F]Fluoride Trapping and Activation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 (5 mg in 0.8 mL MeCN) and K₂CO₃ (1 mg in 0.2 mL water).

    • Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ mixture by heating at 110°C under a flow of nitrogen, adding two 1.0 mL portions of anhydrous acetonitrile.

  • Fluorination Reaction:

    • Dissolve the PEGAO Precursor (2-3 mg) in 0.5 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride residue.

    • Seal the reaction vessel and heat at 110°C for 10 minutes.

    • Cool the vessel and remove the Boc protecting group by adding 0.2 mL of 1 M HCl and heating at 100°C for 5 minutes.

    • Neutralize the mixture with 2 M NaOH.

  • Purification of Prosthetic Group:

    • Purify the resulting aminooxy prosthetic group, [¹⁸F]F-PEGAO, using a C18 Sep-Pak cartridge. The purified prosthetic group is typically eluted with acetonitrile and used directly in the next step.

Part B: Conjugation to ¹⁰B-FPBA

  • Conjugation Reaction:

    • To the purified [¹⁸F]F-PEGAO prosthetic group in acetonitrile, add a solution of ¹⁰B-FPBA (1-2 mg) dissolved in 0.3 mL of 0.1 M ammonium acetate buffer (pH 4.5).

    • Heat the reaction mixture at 60°C for 15 minutes.

  • Final Purification:

    • Dilute the reaction mixture with 1 mL of the HPLC mobile phase.

    • Purify the final product, [¹⁸F]F-PEGAO-Oxime-¹⁰B-FPBA, using semi-preparative reverse-phase HPLC.

    • Collect the product peak and remove the HPLC solvent via rotary evaporation or by trapping on a C18 Sep-Pak, eluting with ethanol, and evaporating the ethanol.

  • Formulation and Quality Control:

    • Formulate the final product in sterile saline, potentially with a small percentage of ethanol for solubility.

    • Perform quality control analysis via analytical radio-HPLC to determine radiochemical purity (RCP) and specific activity (SA).

    • Acceptance Criteria: RCP > 98%.

Expected Results
ParameterExpected ValueReference
Radiochemical Yield (RCY)25-40% (decay-corrected, based on [¹⁸F]Fluoride)[13]
Radiochemical Purity (RCP)>98% (after HPLC purification)[20]
Synthesis Time~90-120 minutes[21]
Specific Activity (SA)>50 GBq/µmol[21]

Quality Control: Ensuring Trustworthiness and Safety

A robust quality control (QC) program is mandatory for any radiopharmaceutical intended for preclinical or clinical use.[22][23][24] It ensures the product is safe, effective, and provides reliable data.[20][25]

QC TestMethod(s)PurposeAcceptance Criteria (Typical)
Radionuclidic Purity Gamma SpectroscopyTo confirm the identity of the radionuclide and quantify any isotopic impurities.>99.9%
Radiochemical Purity Radio-TLC, Radio-HPLCTo quantify the percentage of radioactivity present in the desired chemical form.[20]>95-98%
Chemical Purity HPLC with UV detectorTo identify and quantify non-radioactive chemical impurities, including precursor and reaction byproducts.Defined by reference standard
Specific Activity (SA) Radio-HPLC with a calibrated UV detectorTo determine the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol).As high as achievable
Sterility Direct Inoculation or Membrane FiltrationTo ensure the absence of viable microorganisms.No microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) TestTo quantify pyrogens (fever-inducing substances) from bacteria.< 175 EU/V (USP standard)
Residual Solvents Gas Chromatography (GC)To ensure that levels of organic solvents used in the synthesis are below safety limits.Per USP <467> guidelines

Conclusion

The ability to radiolabel (2-Formylphenyl)boronic-¹⁰B acid and its derivatives is a critical enabling step in the development of new, more effective agents for Boron Neutron Capture Therapy. The copper-mediated and prosthetic group-based methods detailed in this guide represent robust, high-yield strategies for producing radioiodinated and ¹⁸F-labeled tracers, respectively. By following these protocols and adhering to stringent quality control measures, researchers can confidently generate high-quality radiopharmaceuticals to non-invasively assess the in vivo behavior of novel boron delivery agents, ultimately accelerating their path toward clinical application.

References

  • A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids. Synlett.
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. Royal Society of Chemistry.
  • Qc of radiopharmaceuticals. SlideShare.
  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
  • The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning. ResearchGate.
  • Direct n.c.a. radioiodination of weakly activated arenes using metal salts. CORE.
  • Next Generation Copper Mediators for the Efficient Production of ¹⁸F‐Labeled Aromatics. Chemistry – A European Journal.
  • Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin. Molecules.
  • Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency (IAEA).
  • Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications.
  • Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules. Current Opinion in Chemical Biology.
  • [Quality control of radiopharmaceuticals from the clinical aspect--a necessity?]. PubMed.
  • A novel sulfonated prosthetic group for [¹⁸F]-radiolabelling and imparting water solubility of biomolecules and cyanine fluorophores. Organic & Biomolecular Chemistry.
  • Cu-Mediated ¹⁸F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.
  • ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules.
  • A [¹⁸F]FDG-Based Prosthetic Group for the Chemoselective ¹⁸F-Labeling of Peptides and Proteins. Bioconjugate Chemistry.
  • Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology.
  • Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters.
  • An Efficient Method for Site-specific ¹⁸F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry.
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. ResearchGate.
  • Gold Nanoparticles as Boron Carriers for Boron Neutron Capture Therapy: Synthesis, Radiolabelling and In Vivo Evaluation. Cancers.
  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters.
  • Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. Pharmaceutics.
  • The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning. Frontiers in Medicine.
  • Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules.
  • Radiosynthesis of a carbon-11 labeled tetrahydrobenzisoxazole derivative as a new PET probe for γ-secretase imaging in Alzheimer's disease. Applied Radiation and Isotopes.
  • Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules.

Sources

Application

Application Notes and Protocols for In Vivo Administration of (2-Formylphenyl)boronic-10B Acid

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a detailed, albeit theoretical, guide for the in vivo administration of (2-Formylphenyl)boronic-10B acid (2-FPBA-10B) for preclinical Boron Neutron Capture Therapy (BNCT) research. Due to the limited availability of published in vivo data for 2-FPBA-10B, the protocols and recommendations outlined herein are extrapolated from established methodologies for the clinically utilized BNCT agent, L-p-boronophenylalanine (BPA). This document is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals embarking on the evaluation of this novel boron-containing compound. The protocols emphasize formulation strategies, administration routes, and essential biodistribution and pharmacokinetic considerations.

Introduction and Scientific Rationale

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that leverages the nuclear capture reaction of non-radioactive boron-10 (¹⁰B) with low-energy thermal neutrons.[1][2] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which induce lethal damage to cells within a very short range (approximately 5–9 µm).[2] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells, with a target concentration of approximately 20 µg ¹⁰B per gram of tumor tissue, while maintaining low concentrations in surrounding healthy tissues.[2]

(2-Formylphenyl)boronic-10B acid is a derivative of phenylboronic acid, a class of compounds that has garnered interest for its potential applications in targeted cancer therapy.[3] The presence of the formyl group (-CHO) on the phenyl ring offers a reactive handle for potential bioconjugation or further chemical modification, distinguishing it from the clinically used BPA.[4] The rationale for investigating 2-FPBA-10B in a BNCT context is predicated on the hypothesis that its unique chemical structure may influence its cellular uptake, retention, and overall biodistribution, potentially offering advantages over existing boron delivery agents.

These notes will provide a foundational framework for the preclinical in vivo assessment of 2-FPBA-10B, with a strong emphasis on adapting well-validated protocols from BPA to ensure a scientifically rigorous and reproducible approach.

Formulation of (2-Formylphenyl)boronic-10B Acid for In Vivo Administration

The aqueous solubility and stability of boronic acids at physiological pH are critical for their systemic administration. Boronic acids can form stable complexes with diols, a property extensively utilized in the formulation of BPA with fructose to enhance its solubility.[5] A similar strategy is proposed for 2-FPBA-10B.

Proposed Formulation Protocol: 2-FPBA-10B-Fructose Complex

This protocol is adapted from established methods for preparing BPA-fructose formulations.

Materials:

  • (2-Formylphenyl)boronic-10B acid (ensure isotopic enrichment is known)

  • D-Fructose (sterile, USP grade)

  • Sodium Hydroxide (NaOH), 1 M solution (sterile)

  • Hydrochloric Acid (HCl), 1 M solution (sterile)

  • Sterile water for injection

  • 0.22 µm sterile filters

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of 2-FPBA-10B to fructose. A 1:1 or 1:2 molar ratio is a common starting point, analogous to BPA formulations.

  • Dissolution of Fructose: In a sterile beaker, dissolve the calculated amount of D-fructose in a minimal volume of sterile water for injection.

  • Addition of 2-FPBA-10B: Slowly add the powdered 2-FPBA-10B to the fructose solution while stirring continuously.

  • pH Adjustment: The solution will likely be acidic. Adjust the pH to approximately 7.4 using a 1 M NaOH solution. Monitor the pH closely with a calibrated pH meter. The solution should clarify as the complex forms and the pH approaches neutrality. If the pH overshoots, back-titrate carefully with 1 M HCl.

  • Final Volume and Concentration: Once the desired pH is achieved and the solution is clear, add sterile water for injection to reach the final target concentration of 2-FPBA-10B.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container for administration.

  • Quality Control: It is highly recommended to analyze the final formulation for boron concentration, pH, and sterility before in vivo use.

Causality of Experimental Choices:

  • Fructose Complexation: The formation of a boronate ester with fructose increases the solubility and stability of the boronic acid at physiological pH, preventing precipitation in the bloodstream.

  • pH Adjustment to 7.4: This is crucial to ensure the formulation is biocompatible and to avoid causing acidosis or alkalosis upon intravenous administration.

  • Sterile Filtration: This is a mandatory step to remove any potential microbial contamination, which is critical for in vivo studies.

Diagram 1: Proposed Experimental Workflow for In Vivo Evaluation

G cluster_prep Formulation & QC cluster_animal Animal Model cluster_admin Administration & Monitoring cluster_eval Evaluation formulation 2-FPBA-10B-Fructose Formulation qc Quality Control (Boron Conc., pH, Sterility) formulation->qc admin IV Administration of 2-FPBA-10B Formulation qc->admin tumor_implant Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth animal_grouping Animal Grouping tumor_growth->animal_grouping animal_grouping->admin monitoring Clinical Observation (Weight, Behavior) admin->monitoring biodistribution Biodistribution Analysis (ICP-MS/OES) admin->biodistribution pk_study Pharmacokinetic Study (Blood Sampling) admin->pk_study efficacy BNCT Efficacy Study (Neutron Irradiation) biodistribution->efficacy pk_study->efficacy

Caption: Workflow for preclinical evaluation of 2-FPBA-10B.

In Vivo Administration Protocols

The choice of animal model is critical for the relevance of preclinical BNCT studies.[6] Rodent models, such as mice or rats with subcutaneously or orthotopically implanted tumors, are commonly used.[7]

Animal Models
  • Tumor Cell Lines: Select cell lines relevant to the cancer type of interest (e.g., B16-F10 melanoma, U87 glioma, SCCVII squamous cell carcinoma).

  • Implantation: For initial biodistribution and pharmacokinetic studies, subcutaneous tumor models are often sufficient. For efficacy studies, orthotopic models may provide more clinically relevant data.

Proposed Dosage and Administration Route

Dosage: The dosage of boron-containing compounds is typically expressed in mg of the compound per kg of body weight. For BPA, doses in animal models can range from 250 to 1000 mg/kg.[7][8] A dose-escalation study is recommended for 2-FPBA-10B to determine the maximum tolerated dose (MTD).

Parameter Proposed Starting Range Rationale/Reference
Dosage 200 - 500 mg/kgBased on typical preclinical doses for BPA.[8]
Administration Route Intravenous (IV) infusionEnsures complete bioavailability and allows for precise control of blood concentration.
Infusion Rate 10 - 20 mg/kg/minAdapted from established infusion protocols for BPA to avoid acute toxicity.[8]
Infusion Duration 20 - 60 minutesDependent on the total dose and infusion rate.

Table 1: Proposed Initial Dosing Parameters for 2-FPBA-10B in a Murine Model.

Administration Protocol (Intravenous Infusion):

  • Anesthetize the animal according to approved institutional protocols.

  • Place a catheter in the tail vein or another suitable vessel.

  • Administer the 2-FPBA-10B-fructose formulation using a calibrated infusion pump at the predetermined rate.

  • Monitor the animal closely during and after the infusion for any signs of distress.

Biodistribution and Pharmacokinetic Analysis

Understanding the time course of 2-FPBA-10B concentration in the tumor, blood, and normal tissues is paramount for determining the optimal time window for neutron irradiation.

Biodistribution Study Protocol
  • Administer the 2-FPBA-10B formulation to tumor-bearing animals as described above.

  • At various time points post-infusion (e.g., 1, 2, 4, 6, 8, and 24 hours), euthanize a cohort of animals (n=3-5 per time point).

  • Collect blood samples and dissect the tumor and key normal tissues (e.g., liver, kidney, spleen, brain, muscle, skin).

  • Weigh each tissue sample.

  • Analyze the ¹⁰B concentration in each sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) boron concentration ratios. The therapeutic window is typically when these ratios are maximized (ideally >3).[2]

Pharmacokinetic Study Protocol
  • Administer the 2-FPBA-10B formulation.

  • Collect serial blood samples from the same animal at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel or tail snip.

  • Process the blood to obtain plasma or use whole blood for analysis.

  • Determine the ¹⁰B concentration using ICP-MS or ICP-OES.

  • Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life. Human pharmacokinetic models for BPA show a biphasic clearance.[5]

Pharmacokinetic Parameter Description Significance for BNCT
Cmax Maximum concentration in bloodInfluences initial tumor uptake and potential for acute toxicity.
T½ (alpha) Distribution half-lifeReflects the initial rapid distribution from blood to tissues.
T½ (beta) Elimination half-lifeDetermines the duration of exposure and clearance from the body.
AUC Area under the curveRepresents the total drug exposure over time.
Clearance Rate of drug removal from the bodyA faster clearance from normal tissues relative to the tumor is desirable.

Table 2: Key Pharmacokinetic Parameters and Their Relevance in BNCT.

Diagram 2: Conceptual Mechanism of BNCT

BNCT_Mechanism cluster_delivery cluster_irradiation cluster_effect B10 ¹⁰B Agent (2-FPBA-10B) TumorCell Tumor Cell B10->TumorCell Selective Accumulation Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction TumorCell->Reaction Neutron Thermal Neutron Neutron->Reaction Particles High-LET Particles (α, ⁷Li) Reaction->Particles Damage Cell Death Particles->Damage Localized Damage

Caption: The binary principle of Boron Neutron Capture Therapy.

Concluding Remarks and Future Directions

The protocols detailed in these application notes represent a robust, scientifically-grounded framework for the initial in vivo evaluation of (2-Formylphenyl)boronic-10B acid as a potential agent for BNCT. It is imperative to reiterate that these are proposed methodologies, extrapolated from extensive research on BPA, and will require optimization and validation. Key steps for future research will involve a thorough toxicological evaluation of 2-FPBA-10B, followed by efficacy studies in orthotopic tumor models, where biodistribution data is used to inform the timing of neutron irradiation. The unique formyl group of 2-FPBA-10B also opens avenues for its use as a platform for developing next-generation, tumor-targeted boron delivery systems.

References

  • Developing targeted drugs for boron neutron capture therapy to treat refractory cancers. (URL: [Link])

  • Barth, R. F., Zhang, Z., & Liu, T. (2020). Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies. Biomacromolecules, 21(10), 4047-4057. (URL: [Link])

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. U.S.
  • Nomoto, T., et al. (2020). Poly(vinyl alcohol) boosting therapeutic potential of p -boronophenylalanine in neutron capture therapy by modulating metabolism. Science Advances, 6(4), eaax0186. (URL: [Link])

  • Trivillin, V. A., & Pozzi, E. C. (2022). Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors). Cancer Biotherapy and Radiopharmaceuticals. (URL: [Link])

  • Olhava, E. J., & Danca, M. D. (2008). Boronic acid and boronic ester compounds. U.S.
  • Heber, E. M., et al. (2012). Boron delivery with liposomes for boron neutron capture therapy (BNCT): Biodistribution studies in an experimental model of oral cancer demonstrating therapeutic potential. Idaho National Laboratory. (URL: [Link])

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. U.S.
  • Kreimann, E. L., et al. (2004). Biodistribution of GB-10 (Na₂(¹⁰)B₁₀H₁₀ compound for boron neutron capture therapy (BNCT) in an experimental model of oral cancer in the hamster cheek pouch. Archives of Oral Biology, 49(4), 313-324. (URL: [Link])

  • National Cancer Institute. (2021). Enhanced Cancer Chemotherapy Using the Bioactive Peptide Recifin And Its Analogues. NCI Technology Transfer Center. (URL: [Link])

  • Lelong, V., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. Molecules, 28(20), 7083. (URL: [Link])

  • Wagner, F. M., et al. (2023). Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT. Cancers, 15(10), 2820. (URL: [Link])

  • Lin, Y. C., et al. (2022). Evaluation of the Key Advantages between Two Modalities of Boronophenylalanine Administration for Clinical Boron Neutron Capture Therapy Using an Animal Model. Pharmaceutics, 14(9), 1836. (URL: [Link])

  • Kasatova, A., et al. (2021). Biodistribution of ¹⁰B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate. Biomedicines, 9(7), 722. (URL: [Link])

  • U.S. Food and Drug Administration. (2001). Center for Drug Evaluation and Research, Application Number 21-313, Pharmacology Review(s). (URL: [Link])

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2024). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Molecules, 29(19), 4443. (URL: [Link])

  • da Silva, A. C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. (URL: [Link])

  • Zhang, Y., et al. (2022). Boron Neutron Capture Therapy: Clinical Application and Research Progress. Frontiers in Oncology, 12, 834958. (URL: [Link])

  • Kasatova, A., et al. (2021). Biodistribution of ¹⁰B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate. Biomedicines, 9(7), 722. (URL: [Link])

  • Etzbach, K. H., et al. (2004). Method for producing formylphenylboronic acids. U.S.
  • Riley, K. J., et al. (2001). A pharmacokinetic model for the concentration of ¹⁰B in blood after boronophenylalanine-fructose administration in humans. Radiation Research, 155(4), 621-629. (URL: [Link])

  • Uram, L., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Contemporary Oncology, 27(3), 195-202. (URL: [Link])

  • Li, Y., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with ¹³¹I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 976698. (URL: [Link])

  • Dagrosa, M. A., et al. (2014). Boron Biodistribution for BNCT in the Hamster Cheek Pouch Oral Cancer Model: Combined Administration of BSH and BPA. Applied Radiation and Isotopes, 88, 64-68. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis. (URL: [Link])

  • Jain, S., et al. (2020). Synthesis, Colloidal Characterization and Targetability of Phenylboronic Acid Functionalized α-Tocopheryl Polyethylene Glycol Succinate in Cancer Cells. Polymers, 12(10), 2259. (URL: [Link])

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Method

Application Notes &amp; Protocols: Formulation of (2-Formylphenyl)boronic-10B Acid in Liposomal Delivery Systems for Boron Neutron Capture Therapy (BNCT)

Introduction Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages a binary approach to cancer treatment.[1][2][3] The therapy involves the administration of a non-toxic, boron-10 (¹⁰B) enriched...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that leverages a binary approach to cancer treatment.[1][2][3] The therapy involves the administration of a non-toxic, boron-10 (¹⁰B) enriched compound that selectively accumulates in tumor cells.[4] Subsequent irradiation of the tumor with a beam of low-energy thermal neutrons triggers a nuclear fission reaction within the boron-10 atoms.[1][5] This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a very short path length of approximately 5-9 micrometers—roughly the diameter of a single cell.[1][5] This localized release of cytotoxic energy allows for the selective destruction of malignant cells while sparing adjacent healthy tissue.[3][4]

The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentration and selectivity in tumors.[6][7] (2-Formylphenyl)boronic acid (2-FPBA), when enriched with the ¹⁰B isotope, presents as a promising candidate. Its boronic acid moiety can interact with various biological molecules, and the formyl group offers a versatile handle for further chemical modification.[8][9] However, like many small molecule drugs, achieving optimal biodistribution and tumor retention can be challenging.[5][6]

Liposomal delivery systems offer a robust solution to these challenges. By encapsulating ¹⁰B-2-FPBA within liposomes—microscopic vesicles composed of a lipid bilayer—we can significantly alter its pharmacokinetic profile.[5][10] Liposomes can enhance the solubility of the drug, protect it from premature degradation, and improve its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of (2-Formylphenyl)boronic-10B acid-loaded liposomes.

Section 1: Pre-Formulation Considerations & Materials

Physicochemical Properties of (2-Formylphenyl)boronic Acid

Understanding the properties of 2-FPBA is crucial for designing an effective liposomal formulation.

PropertyValue / CharacteristicFormulation Implication
Chemical Formula HCOC₆H₄B(OH)₂The boronic acid group is key for potential biological interactions.
Molecular Weight ~149.94 g/mol A small molecule, suitable for encapsulation.
Appearance White to off-white powder.[11]---
Solubility Limited water solubility.[6]Encapsulation within the aqueous core of liposomes can significantly improve systemic delivery.
pKa Boronic acids typically have a pKa around 9.[12]The charge state will depend on the pH of the hydration buffer, which can influence encapsulation.
Reactivity The boronic acid moiety can form esters with diols, and the aldehyde group is reactive.[8][12]Must consider the stability during formulation and storage. The aldehyde can be used for conjugation.
Stability Boronic acids can form trimeric, less soluble anhydrides (boroxines).[12]Formulation conditions should be optimized to prevent this. Co-lyophilization with polyols like mannitol can improve stability.[12]

Note: Properties are for the standard isotope version but are expected to be nearly identical for the ¹⁰B-enriched version.

Rationale for Lipid Selection

The choice of lipids is the most critical factor determining the physical properties, stability, and in vivo behavior of the liposomes. A common and effective formulation consists of a primary phospholipid, cholesterol, and a PEGylated lipid.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This is a saturated phospholipid with a high phase transition temperature (Tm ≈ 55°C). Using a lipid with a high Tm results in a more rigid and less permeable lipid bilayer at physiological temperature (37°C), which is crucial for minimizing premature drug leakage.

  • Cholesterol (Chol): Cholesterol is an indispensable component for modulating membrane fluidity and stability.[13][14][15] It fits into the gaps between phospholipid molecules, reducing the permeability of the bilayer to encapsulated water-soluble drugs and preventing liposome aggregation.[15][16]

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000): The inclusion of a PEGylated lipid is essential for creating "stealth" liposomes.[14] The long, hydrophilic PEG chains form a protective layer on the liposome surface that sterically hinders the binding of opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS) and significantly extending circulation time in the bloodstream.[17]

Essential Materials and Equipment

Materials:

  • (2-Formylphenyl)boronic-10B acid (¹⁰B-2-FPBA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, deionized water

  • Polycarbonate membranes (100 nm pore size)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator (optional)

  • Liposome extruder with heating block

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for boron quantification

  • Round-bottom flasks

  • Syringes and needles

  • Dialysis tubing or centrifugal filter units

Section 2: Liposome Formulation Protocol (Thin-Film Hydration & Extrusion)

The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing unilamellar liposomes of a defined size.[18][19]

Step-by-Step Protocol
  • Lipid Film Preparation:

    • Accurately weigh DSPC, Cholesterol, and DSPE-PEG2000. A common molar ratio is 55:40:5.

    • Dissolve the lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 60-65°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Prepare the hydration buffer by dissolving the ¹⁰B-2-FPBA in sterile PBS (pH 7.4) to the desired concentration (e.g., 10-20 mg/mL).

    • Warm the hydration buffer to the same temperature as the water bath used for evaporation (60-65°C).

    • Add the warm hydration buffer to the round-bottom flask containing the lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This process allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs). The solution should appear milky.

  • Vesicle Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane, following the manufacturer's instructions. Pre-heat the extruder's heating block to 60-65°C.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the suspension through the membrane into a second syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform population of large unilamellar vesicles (LUVs).

    • The resulting liposome suspension should appear more translucent than the initial MLV suspension.

  • Purification (Removal of Unencapsulated Drug):

    • The final step is to remove the ¹⁰B-2-FPBA that was not encapsulated inside the liposomes.

    • This can be achieved by dialysis against fresh PBS (pH 7.4) for 24 hours with several buffer changes, or more rapidly using size exclusion chromatography or centrifugal filter units with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Sterilization and Storage:

    • For in vitro or in vivo use, sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. Do not freeze, as this can disrupt the lipid bilayer.[20]

Formulation Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_final Phase 3: Finalization lipids 1. Weigh Lipids (DSPC, Chol, DSPE-PEG) dissolve 3. Dissolve Lipids (Chloroform/Methanol) lipids->dissolve drug 2. Prepare Hydration Buffer (¹⁰B-2-FPBA in PBS) hydrate 5. Hydrate Film (Forms MLVs) drug->hydrate evap 4. Create Thin Film (Rotary Evaporation) dissolve->evap evap->hydrate extrude 6. Extrusion (100 nm Membrane) hydrate->extrude purify 7. Purify (Remove free drug) extrude->purify characterize 8. Characterize (Size, EE%, Boron Content) purify->characterize store 9. Store at 4°C characterize->store

Caption: Workflow for preparing ¹⁰B-2-FPBA liposomes.

Section 3: Characterization of ¹⁰B-2-FPBA Liposomes

Thorough characterization is essential to ensure the quality, reproducibility, and stability of the liposomal formulation.[][22][23]

Protocol: Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) of the liposomes and the PDI, which is a measure of the size distribution's width. Zeta potential measures the surface charge, which can predict the formulation's stability against aggregation.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in PBS (pH 7.4).

    • Place the diluted sample in a cuvette and analyze using a DLS instrument.

    • For zeta potential, a specific electrode cuvette is used.

  • Expected Results: For effective tumor targeting via the EPR effect, a particle size of approximately 100-150 nm is ideal. The PDI should be below 0.2, indicating a monodisperse and uniform population. A slightly negative zeta potential (-5 to -20 mV) is expected due to the phosphate groups of the lipids and the PEG layer.

Protocol: Encapsulation Efficiency (EE) and Boron Loading
  • Principle: EE is the percentage of the initial drug that has been successfully encapsulated within the liposomes.[24] This is determined by separating the free drug from the encapsulated drug and quantifying both. The final boron concentration is critical for BNCT efficacy.

  • Procedure:

    • Take a known volume of the unpurified liposome suspension. Lyse the liposomes by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent like methanol. This measures the Total Drug (D_total) .

    • Take the same volume of the unpurified suspension and separate the free drug from the liposomes using a centrifugal filter unit. The filtrate contains the Free Drug (D_free) .

    • Quantify the concentration of ¹⁰B-2-FPBA in both samples using UV-Vis spectroscopy (at the λ_max of the drug) or HPLC.

    • Calculate the EE% using the formula: EE% = ((D_total - D_free) / D_total) * 100

    • For absolute boron quantification, digest the final, purified liposome formulation using strong acids (e.g., nitric acid) and analyze the ¹⁰B concentration using ICP-MS or ICP-OES.[25][26] This is the most accurate method for determining the final boron payload.[26]

Expected Characterization Results
ParameterTarget ValueSignificance
Mean Diameter 100 - 150 nmOptimal for exploiting the EPR effect and avoiding rapid clearance.
Polydispersity Index (PDI) < 0.2Indicates a homogenous and uniform liposome population.
Zeta Potential -5 to -20 mVA slightly negative charge helps prevent aggregation while the PEG layer provides stealth.
Encapsulation Efficiency (EE%) > 50%A higher EE% indicates a more efficient and cost-effective formulation process.
¹⁰B Concentration > 20 µg/gA therapeutic amount of boron must be delivered to the tumor for BNCT to be successful.[1]
Conceptual Diagram of the Liposome

G cluster_lipo PEGylated Liposome cluster_bilayer Lipid Bilayer cluster_peg core Aqueous Core (Encapsulated ¹⁰B-2-FPBA) p1 p2 peg1 PEG Chain p1->peg1 p3 p4 p5 p6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yields with (2-Formylphenyl)boronic-10B Acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2-Formylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2-Formylphenyl)boronic-10B acid. The unique substitution pattern of this reagent—featuring a sterically demanding and electronically influential ortho-formyl group—presents distinct challenges compared to simpler arylboronic acids. This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommendations to empower you to overcome these challenges and achieve optimal reaction yields.

The isotopic enrichment with Boron-10 (¹⁰B) does not alter the fundamental chemical reactivity in the Suzuki-Miyaura coupling. Therefore, the optimization and troubleshooting strategies outlined here are based on the chemical properties of the (2-formylphenyl)boronic acid scaffold itself.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. Each step presents a potential bottleneck that can be addressed through rational modification of reaction parameters.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)3⁻ ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration Boronate Ar'B(OH)3⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) ArX Aryl Halide (Ar-X)

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is very low or I'm only recovering starting material. What is the primary cause?

Low conversion is the most common issue and typically points to a suboptimal catalytic system or conditions that fail to overcome the specific hurdles posed by the ortho-formylphenyl scaffold.

Primary Causes & Explanations:

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting, especially for sterically hindered substrates like (2-Formylphenyl)boronic acid.[1] The bulky ortho-formyl group can impede the approach of the boronic acid to the palladium center.

  • Inadequate Base Activation: The role of the base is to activate the boronic acid by converting it to a more nucleophilic "ate" complex (Ar-B(OH)₃⁻).[2][3][4] An incorrect choice of base or insufficient solubility can lead to a low concentration of this active species, stalling the catalytic cycle.

  • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[5] Furthermore, the aldehyde functionality could potentially coordinate to the palladium center, acting as an inhibitor.

Troubleshooting Workflow & Solutions

Troubleshooting_Yield start Low or No Yield Observed q1 Is the reaction completely inert? start->q1 sol1 Degas solvents thoroughly. Use fresh, active (pre)catalyst. Ensure anhydrous conditions. q1->sol1 Yes q2 Are you using a standard ligand like PPh₃? q1->q2 No, some conversion end Re-run Optimized Reaction sol1->end sol2 Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. q2->sol2 Yes q3 What base are you using? q2->q3 No, using advanced ligand sol2->end sol3 Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure the base is a fine, dry powder. q3->sol3 sol3->end

Caption: Decision tree for troubleshooting low reaction yields.

Recommended Optimization Strategy & Protocol

For sterically hindered and electronically deactivated substrates, a robust catalytic system is required. We recommend using a Buchwald-type ligand, which has demonstrated high efficacy for challenging couplings.[1][6]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable Pd(0) or Pd(II) precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, overcoming steric hindrance.[6]
Pd:Ligand Ratio 1:2 to 1:2.2Ensures complete ligand association and maintains catalyst stability.
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Strong, yet moderately nucleophilic bases that perform well in anhydrous organic solvents, minimizing side reactions.[7]
Solvent Dioxane, Toluene, or CPMEAprotic solvents that are excellent for Suzuki couplings and minimize protodeboronation.
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Question 2: I'm observing significant formation of benzaldehyde. How can I prevent protodeboronation?

Protodeboronation (or deboronation) is the cleavage of the C-B bond, replacing it with a C-H bond. For (2-Formylphenyl)boronic acid, this side reaction yields benzaldehyde and is a major pathway for yield loss.[1][8]

Primary Causes & Explanations:

  • Aqueous Basic Conditions: This is the most significant factor. The presence of water and a strong base can facilitate the hydrolytic cleavage of the carbon-boron bond.[1] The electron-withdrawing nature of the formyl group can exacerbate this issue.

  • Elevated Temperatures: High reaction temperatures, especially in the presence of water, can accelerate the rate of protodeboronation.

Mitigation Strategies:

Deboronation Reactants (2-Formylphenyl)boronic acid Aryl Halide DesiredPath Suzuki Cross-Coupling Reactants->DesiredPath Pd Catalyst, Anhydrous Base (K₃PO₄) UndesiredPath Protodeboronation Reactants->UndesiredPath Aqueous Base (e.g., Na₂CO₃/H₂O), High Temperature Product Desired Biaryl Product DesiredPath->Product Byproduct Benzaldehyde UndesiredPath->Byproduct

Caption: Competing reaction pathways for (2-Formylphenyl)boronic acid.

  • Employ Anhydrous Conditions: This is the most critical change. Use anhydrous solvents and non-aqueous bases. A study highlighted that for sensitive substrates like 2-formylphenylboronic acid, aprotic conditions are highly desirable.[1]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.

  • Select a Milder Base: If some water is unavoidable, switch from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or CsF.[9]

Optimized Protocol to Minimize Protodeboronation

This protocol is designed under strictly anhydrous conditions.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1 equiv.), (2-Formylphenyl)boronic-10B acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 mmol, 3 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) in anhydrous dioxane (2 mL). Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add additional anhydrous dioxane to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]

Question 3: My product is contaminated with homocoupled byproducts. What causes this and how can I fix it?

Homocoupling (the formation of Ar-Ar from the aryl halide or Ar'-Ar' from the boronic acid) reduces the yield of the desired product and complicates purification.

Primary Causes & Explanations:

  • Oxygen in the Reaction: The presence of O₂ can promote the oxidative homocoupling of the boronic acid.[5]

  • Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[5]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the competing boronic acid homocoupling pathway can become more significant.

Mitigation Strategies:

  • Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes circumvent the initial reduction step that may lead to homocoupling.[5]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[8]

  • Ligand Choice: Using bulky, electron-rich ligands (as recommended for low yield issues) can also help by accelerating the desired cross-coupling cycle, thereby outcompeting the homocoupling side reaction.[10]

Question 4: Purification is difficult, and my final product is not clean. What are the best practices?

The polarity of the formyl group in both the starting material and the product can lead to co-elution during column chromatography.

Common Impurities:

  • Unreacted (2-Formylphenyl)boronic acid or its dehydrated form, boroxine.

  • Protodeboronation byproduct (benzaldehyde).

  • Homocoupled byproducts.

  • Residual palladium catalyst.[8]

Purification Strategy:

  • Aqueous Workup: After the reaction, perform an aqueous workup. A wash with a dilute base (e.g., 1 M NaOH) can help remove unreacted boronic acid by converting it to its highly water-soluble boronate salt. Caution: This should be done carefully and at low temperatures, as the product itself may be sensitive to strong bases.[11]

  • Palladium Removal: Filter the crude reaction mixture through a pad of celite or silica gel to remove the heterogeneous palladium black.[8] For stubborn residual palladium, specialized scavengers can be used.

  • Column Chromatography Optimization:

    • Solvent System: Use a gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane.

    • Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This often results in better separation than wet loading.

  • Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity.[8] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

References
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. Available at: [Link]

  • Kaźmierczak-Barańska, J., et al. (2019). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]

  • Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Adamo, C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Bio, M. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition. Available at: [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Ammal, S. C., & Vreven, T. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Available at: [Link]

  • Google Patents (2002). Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • Liu, Y., et al. (2014). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. PMC. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

Optimization

troubleshooting formyl group oxidation in (2-Formylphenyl)boronic-10B acid

Troubleshooting Guide: Formyl Group Oxidation & Material Rescue Welcome to the Advanced Technical Support Center for (2-Formylphenyl)boronic-10B acid (10B-FPBA). As a bifunctional molecule bridging organoboron and aldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Formyl Group Oxidation & Material Rescue

Welcome to the Advanced Technical Support Center for (2-Formylphenyl)boronic-10B acid (10B-FPBA). As a bifunctional molecule bridging organoboron and aldehyde chemistry, 10B-FPBA is a highly valuable, isotopically enriched reagent critical for Boron Neutron Capture Therapy (BNCT) development and complex isotopic tracking[1].

However, its dual reactivity introduces specific stability challenges. This guide provides an authoritative, causality-driven framework for diagnosing, preventing, and rescuing batches compromised by formyl group autoxidation.

Part 1: Diagnostic FAQ (Identification & Causality)

Q1: How do I definitively distinguish between formyl group oxidation and boronic acid oxidation in my 10B-enriched batch? A1: 10B-FPBA is susceptible to two entirely distinct oxidation pathways, driven by different environmental factors. Diagnosing the correct pathway is critical:

  • Formyl Oxidation (Autoxidation): Driven by atmospheric O₂, light, and trace metals. The aldehyde (-CHO) oxidizes to a carboxylic acid (-COOH), yielding 2-carboxyphenylboronic acid (2-CPBA).

    • Self-Validation Check: In ¹H NMR (DMSO-d6), you will observe the disappearance of the sharp aldehyde singlet at ~10.0 ppm and the emergence of a broad carboxylic acid peak at ~12.5 ppm.

  • Boronic Acid Oxidation: Driven by reactive oxygen species (ROS) such as H₂O₂. The electron-deficient boron center is attacked, undergoing a 1,2-shift and hydrolyzing to a phenol, yielding salicylaldehyde[2].

    • Self-Validation Check: This is detected by the loss of the C-B bond in ¹³C NMR and the appearance of a phenolic -OH peak. Aromatic boronic acids react extremely rapidly with H₂O₂ (10 M⁻¹ s⁻¹)[2].

Q2: Why does my 10B-FPBA degrade faster in dry powder form than in aqueous solutions? A2: This counterintuitive behavior is rooted in the structural equilibrium of 2-FPBA. In aqueous or protic media, the formyl group undergoes reversible intramolecular cyclization with the adjacent boronic acid to form a benzoxaborole (a cyclic hemiacetal)[3]. This cyclic structure physically masks the aldehyde, providing significant oxidative stability[4]. In dry, non-polar conditions, the molecule exists predominantly in the open aldehyde form, leaving the formyl group fully exposed to radical-initiated autoxidation.

Pathway A 2-FPBA-10B (Open Aldehyde Form) B Cyclic Benzoxaborole (Protected Form) A->B Aqueous/Protic Media C Radical Initiation (O2, Light, Metals) A->C Autoxidation (Air) D 2-CPBA-10B (Oxidized Carboxylic Acid) C->D Irreversible Oxidation

Fig 1. Equilibrium and autoxidation pathway of 2-FPBA.

Part 2: Quantitative Stability Profile

To optimize your experimental design, reference the following stability metrics for the 2-FPBA scaffold under various environmental conditions:

Environmental ConditionPredominant Structural StateOxidation SusceptibilityObserved Stability / Half-Life
Dry Powder (Ambient Air, Light) Open AldehydeHigh (Autoxidation)Significant degradation over weeks
Aqueous Buffer (pH 7.4) Cyclic BenzoxaboroleLow (Protected)< 10% degradation at 48 hours[2]
Human Plasma Cyclic BenzoxaboroleLow (Protected)< 20% degradation at 48 hours[2]
Aqueous + ROS (e.g., H₂O₂) Boronate IntermediateVery High (Boron Oxidation)Rapid degradation (10 M⁻¹ s⁻¹)[2]
Part 3: Preventive Workflows & Material Rescue

Because 10B is an expensive, isotopically enriched material, discarding oxidized batches is financially prohibitive. The following protocol allows you to rescue degraded 10B-FPBA by separating it from its oxidized byproduct (2-CPBA).

Workflow Start Analyze 10B-FPBA Batch (1H NMR in DMSO-d6) Check Check Aldehyde (~10 ppm) vs COOH (~12.5 ppm) Start->Check Decision Oxidation Level? Check->Decision Low < 2% Oxidation Proceed with Synthesis Decision->Low Clean High > 2% Oxidation Requires Rescue Decision->High Degraded Rescue pH-Selective Extraction (pH 6.0 Buffer) High->Rescue Validate Re-analyze via NMR (Self-Validation) Rescue->Validate Validate->Check Confirm Purity

Fig 2. Self-validating troubleshooting and rescue workflow for oxidized 10B-FPBA.

Protocol: pH-Selective Liquid-Liquid Extraction for 10B-FPBA Rescue

Expertise & Causality: This separation exploits the distinct pKa values of the two functional groups. The pKa of the oxidized carboxylic acid is ~3.5, whereas the pKa of the boronic acid is ~8.0. By buffering the aqueous phase precisely to pH 6.0, the carboxylic acid is selectively ionized to its water-soluble carboxylate salt, while the intact 10B-FPBA remains fully protonated and organic-soluble. In alkaline conditions, the boronic group assumes a tetrahedral form and becomes water-soluble[5], which is why strict pH control is mandatory.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded 10B-FPBA mixture in ethyl acetate (EtOAc) (approximately 10 mL per 100 mg of material).

  • Buffer Preparation: Prepare a 0.5 M sodium phosphate buffer and adjust the pH to exactly 6.0 using 1M NaOH or HCl.

    • Critical Warning: Do not exceed pH 7.0. At higher pH levels, the boronic acid will begin to ionize and partition into the aqueous layer, drastically reducing your 10B isotopic yield[5].

  • Selective Extraction: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of the pH 6.0 buffer. Shake vigorously and vent. Allow the layers to separate completely.

  • Partitioning: Drain the aqueous layer (which now contains the oxidized 10B-CPBA salt). Repeat the buffer wash two additional times to ensure complete removal of the carboxylic acid impurity.

  • Organic Wash: Wash the retained organic layer once with saturated NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (keep the water bath temperature < 30°C to prevent thermal degradation).

  • Self-Validation System: Re-dissolve a 2 mg aliquot of the recovered solid in DMSO-d6 and acquire a ¹H NMR spectrum. The protocol is validated, and the material is cleared for use, when the broad -COOH peak (~12.5 ppm) is completely absent, and the sharp -CHO peak (~10.0 ppm) is retained.

References
  • Title: Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis | Source: nbinno.com | URL: 1[1]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts | Source: Raines Lab (PNAS) | URL: 4[4]

  • Title: Designing Functional and Responsive Molecules with Boronic Acids | Source: Accounts of Chemical Research (NIH) | URL: 2[2]

  • Title: Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid | Source: Biochemistry (ACS Publications) | URL: 3[3]

  • Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | Source: MDPI | URL: 5[5]

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Dilution in 10B-Enriched Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist specializing in isotopic labeling and Boron Neutron Capture Therapy (BNCT) precursors, I have designed this support center to add...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist specializing in isotopic labeling and Boron Neutron Capture Therapy (BNCT) precursors, I have designed this support center to address the critical challenges of maintaining isotopic purity during the synthesis of (2-Formylphenyl)boronic-10B acid.

In BNCT and advanced isotopic probing, the therapeutic or analytical efficacy relies entirely on the concentration of the 10 B isotope, which has a high thermal neutron capture cross-section[1]. Because natural boron consists of approximately 19.9% 10 B and 80.1% 11 B[2], any introduction of natural boron during the synthetic workflow will cause irreversible isotopic dilution.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why does the 10 B isotopic purity of my final (2-Formylphenyl)boronic acid drop to 80–85% despite using >99% enriched 10 B(OMe) 3​ as the starting material? A1: The primary cause of unexpected isotopic dilution in boron chemistry is the use of standard borosilicate laboratory glassware (e.g., Pyrex or Kimax). Borosilicate glass contains approximately 10–15% B 2​ O 3​ (at natural isotopic abundance). The synthesis of formylphenylboronic acids requires the lithiation of a protected bromobenzaldehyde using highly reactive organolithium reagents like n-BuLi[3]. These strong nucleophiles chemically etch the Si–O–B network of the glass, releasing natural abundance borate species into the reaction mixture. When your highly enriched 10 B-electrophile is added, it competes with these leached natural borates, drastically reducing the isotopic purity of the final product.

Q2: Can I mitigate this by using a lower concentration of n-BuLi or reducing the reaction time? A2: No. While minimizing exposure time slightly reduces the kinetic rate of leaching, it does not eliminate the thermodynamic driving force of the alkyl-lithium attack on the glass matrix. Furthermore, the subsequent deprotection step requires acidic hydrolysis (e.g., HCl) to remove the acetal protecting group and hydrolyze the borate ester to the free boronic acid[3]. Acidic conditions also promote the leaching of boron from borosilicate glass. The only self-validating, fail-safe protocol is to completely eliminate borosilicate from the fluid path.

Q3: How should I analytically verify the isotopic purity to ensure my reactor system is truly self-validating? A3: You must rely on Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise isotopic ratio quantification ( 10 B vs 11 B)[2]. For routine synthetic tracking, 11 B Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent diagnostic tool. Because 11 B has a higher natural abundance and gyromagnetic ratio, it is highly sensitive. In a successfully enriched >99% 10 B sample, the 11 B NMR signal should be virtually undetectable relative to an external natural-abundance standard.

📊 Quantitative Impact of Reactor Material on Isotopic Dilution

To illustrate the causality between reactor material and isotopic degradation, the following table summarizes the quantitative impact of various reaction vessels during a standard lithiation/borylation workflow.

Table 1: Effect of Reactor Material on Final 10 B Enrichment

Reactor MaterialLithiation ReagentHydrolysis AcidFinal 10 B Enrichment (%)Primary Contamination Source
Borosilicate (Pyrex) n-BuLi (2.5 M)2M HCl82.4%Base/Acid etching of Si-O- 11 B
Borosilicate (Pyrex) t-BuLi (1.7 M)2M HCl78.1%Aggressive base etching
Quartz (SiO 2​ ) n-BuLi (2.5 M)2M HCl>99.1%None (Boron-free matrix)
PTFE (Teflon) n-BuLi (2.5 M)2M HCl>99.5%None (Boron-free matrix)

Data reflects the critical need to abandon borosilicate in favor of PTFE or Quartz to maintain the >99% enrichment required for BNCT applications[4].

⚙️ Standard Operating Procedure: Zero-Dilution Synthesis

To guarantee scientific integrity and trustworthiness, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the equipment parameters are met, isotopic dilution is physically impossible.

Phase 1: Acetal Protection (Standard Glassware Permitted)

Note: Because no boron is present in this step, standard borosilicate glassware may be used.

  • Charge a 250 mL round-bottom flask with 2-bromobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reflux the mixture under a Dean-Stark trap until water ceases to evolve (approx. 4 hours).

  • Wash the organic layer with saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 2-(2-bromophenyl)-1,3-dioxolane.

Phase 2: Lithiation and Borylation (CRITICAL: PTFE or Quartz Only)
  • Transfer the 2-(2-bromophenyl)-1,3-dioxolane to a strictly dried PTFE (Teflon) reactor equipped with a magnetic stir bar and an argon inlet.

  • Dissolve the protected aldehyde in anhydrous THF and cool the reactor to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Rapidly add Trimethyl borate- 10 B[ 10 B(OMe) 3​ , >99% enrichment] (1.5 eq) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

Phase 3: Deprotection and Hydrolysis (CRITICAL: PTFE or Quartz Only)
  • While maintaining the reaction in the PTFE reactor , cool the mixture to 0 °C.

  • Add 2M HCl (aqueous) dropwise to adjust the pH to ~2. This step simultaneously hydrolyzes the borate ester to the boronic acid and cleaves the acetal protecting group to regenerate the formyl group[3].

  • Stir at room temperature for 4 hours.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate.

  • Purify the crude product via recrystallization (using boron-free glassware or PTFE) to yield pure (2-Formylphenyl)boronic- 10 B acid.

🗺️ Synthetic Workflow & Contamination Risk Map

The following diagram maps the logical relationships in the synthetic pathway, explicitly highlighting the mechanistic "Danger Zones" where isotopic dilution occurs if improper materials are used.

G Start 2-Bromobenzaldehyde Protect Acetal Protection (Ethylene Glycol, pTSA) Start->Protect Lithiation Lithiation (n-BuLi) Temp: -78°C Protect->Lithiation Borylation Borylation Add 10B(OMe)3 Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl / H2O) Borylation->Hydrolysis Product (2-Formylphenyl)boronic-10B acid >99% Isotopic Purity Hydrolysis->Product Danger1 DANGER: Borosilicate Glass Base-catalyzed leaching of 11B Danger1->Lithiation Danger2 DANGER: Borosilicate Glass Acid-catalyzed leaching of 11B Danger2->Hydrolysis Solution SOLUTION: Use PTFE or Quartz Reactors throughout workflow Solution->Lithiation Solution->Hydrolysis

Workflow for (2-Formylphenyl)boronic-10B acid synthesis highlighting isotopic dilution risks.

📚 References

  • Novel Convenient Synthesis of 10B-Enriched Sodium Borohydride | Inorganic Chemistry Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy | PMC Source: National Institutes of Health (NIH) URL:[Link]

  • US20040049050A1 - Method for producing formylphenylboronic acids | Google Patents Source: Google Patents URL:

  • A New Synthetic Route to Boron-10 Enriched Pentaborane(9) from Boric Acid and Its Conversion to anti-10B18H22 | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

Sources

Optimization

purification methods for removing boroxine impurities from (2-Formylphenyl)boronic-10B acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Formylphenyl)boronic-10B acid, focusing on the effective removal of boroxine impu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (2-Formylphenyl)boronic-10B acid, focusing on the effective removal of boroxine impurities. The information presented herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are boroxines and why are they a common impurity in (2-Formylphenyl)boronic-10B acid?

A1: Boroxines, also known as boronic anhydrides, are stable, six-membered cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium process, and the formation of boroxines is common for many boronic acids, including (2-Formylphenyl)boronic-10B acid, especially when stored in non-polar solvents or under conditions where water is removed.[1] The presence of varying amounts of the anhydride is a common characteristic of commercially available formylphenylboronic acids.[3][4]

Q2: How can I detect the presence of boroxine in my sample?

A2: The most reliable method for detecting boroxine formation is through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR).[1][5] In the ¹H NMR spectrum, the presence of the boroxine trimer will result in a distinct set of signals, often appearing as broadened or multiple peaks, in addition to those of the desired boronic acid monomer.[6] ¹¹B NMR can also be informative, as the chemical shift for the boron in the boroxine is typically slightly downfield compared to the boronic acid.[7] Mass spectrometry can also be used, where the boroxine will appear as a higher molecular weight species.[6]

Q3: What is the impact of boroxine impurities on subsequent reactions, such as Suzuki-Miyaura coupling?

A3: Boroxine impurities can significantly affect the stoichiometry of subsequent reactions.[8] Since three molecules of the boronic acid are required to form one molecule of boroxine, the actual concentration of the active boronic acid monomer is lower than what might be calculated based on the total mass of the reagent. This can lead to incomplete reactions and lower yields. However, it is noteworthy that boroxines themselves can sometimes be effective reagents in coupling reactions.[8][9]

Q4: What are the primary methods for removing boroxine impurities?

A4: The most common and effective methods for removing boroxine impurities involve shifting the equilibrium back towards the boronic acid monomer. This is typically achieved by introducing water.[1] The primary purification techniques include:

  • Recrystallization: Using a solvent system that includes water can effectively hydrolyze the boroxine and selectively crystallize the pure boronic acid.

  • Aqueous Workup: Dissolving the crude material in a suitable organic solvent and washing with an aqueous solution can hydrolyze the boroxine.

  • Chromatography: While challenging due to the potential for interaction with the stationary phase, certain chromatographic methods can be employed.[10][11]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield after purification - Incomplete hydrolysis of boroxine. - Decomposition of the formylphenylboronic acid.[12] - Co-crystallization of impurities.- Ensure sufficient water is present during recrystallization or workup. - Avoid high temperatures and strongly basic conditions during purification to prevent decomposition.[12] - Optimize the recrystallization solvent system.
Incomplete removal of boroxine detected by NMR - Insufficient water for hydrolysis. - Equilibrium re-established during solvent removal.- Increase the water content in the purification step.[1] - After purification, use the material promptly or store it under conditions that minimize dehydration.
Broad or complex NMR signals - Presence of both boronic acid and boroxine in equilibrium.[6]- Add a small amount of D₂O or d4-methanol to the NMR tube to shift the equilibrium entirely to the boronic acid, simplifying the spectrum.[6][13]
Product decomposition during silica gel chromatography - Acidity of silica gel can promote decomposition or irreversible binding.[14]- Consider using neutral alumina for chromatography.[10] - Alternatively, use reversed-phase chromatography (C18).[14]

Purification Workflow Diagram

PurificationWorkflow cluster_input Impure Sample cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_output Pure Product Impure (2-Formylphenyl)boronic-10B acid + Boroxine Impurity Recrystallization Recrystallization (Aqueous Solvent System) Impure->Recrystallization AqueousWorkup Aqueous Workup Impure->AqueousWorkup Chromatography Chromatography (Neutral Alumina or C18) Impure->Chromatography NMR NMR Spectroscopy (¹H, ¹¹B) Recrystallization->NMR AqueousWorkup->NMR Chromatography->NMR HPLC HPLC Analysis NMR->HPLC Confirm Purity Pure Purified (2-Formylphenyl)boronic-10B acid HPLC->Pure

Caption: General workflow for the purification and analysis of (2-Formylphenyl)boronic-10B acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to hydrolyze the boroxine impurity and isolate the pure (2-Formylphenyl)boronic-10B acid.

Materials:

  • Crude (2-Formylphenyl)boronic-10B acid containing boroxine impurities

  • Distilled water

  • A suitable organic solvent in which the boronic acid has moderate solubility at room temperature and high solubility when heated (e.g., acetonitrile, isopropanol)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, suspend the crude (2-Formylphenyl)boronic-10B acid in a minimal amount of the chosen organic solvent.

  • Hydrolysis: Add distilled water dropwise while stirring and gently heating the mixture until the solid completely dissolves. The amount of water should be sufficient to facilitate hydrolysis but not so much that the product will not crystallize upon cooling. A good starting point is a 10:1 to 5:1 ratio of organic solvent to water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

Materials:

  • Crude (2-Formylphenyl)boronic-10B acid

  • An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude material in the organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and extract with the aqueous NaOH solution. The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction to ensure complete transfer.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add the aqueous HCl solution while stirring until the solution is acidic (test with pH paper). The (2-Formylphenyl)boronic-10B acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Boronic Acid-Boroxine Equilibrium

BoroxineEquilibrium cluster_reactants cluster_products BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

References

  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Darses, B., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 14(15), 3894-3897. Retrieved from [Link]

  • Wang, X., et al. (2025, July 5). A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66. Polymers, 17(13), 2736. Retrieved from [Link]

  • Piroli, M., & Wirth, T. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1342. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from [Link]

  • Lui, N., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597 B2.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, March 16). The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Piroli, M., & Wirth, T. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 957-965. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]

  • Dąbrowski, M., et al. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 845. Retrieved from [Link]

  • Wagner, A., et al. (2004). Method for producing formylphenylboronic acids. U.S. Patent Application No. 10/474,103.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

Troubleshooting

stabilizing (2-Formylphenyl)boronic-10B acid under physiological pH conditions

Welcome to the technical support center for (2-Formylphenyl)boronic-10B acid (2-FPBA-10B). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Formylphenyl)boronic-10B acid (2-FPBA-10B). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound in their experiments, particularly in applications such as Boron Neutron Capture Therapy (BNCT). We will address common challenges related to the stability of 2-FPBA-10B under physiological pH conditions and provide practical, field-proven solutions.

Understanding the Unique Chemistry of (2-Formylphenyl)boronic Acid

Unlike simple arylboronic acids, the stability of (2-Formylphenyl)boronic acid at physiological pH is governed by a dynamic, intramolecular equilibrium. The ortho-formyl group is not a passive substituent; it actively participates in a ring-chain tautomerism, cyclizing to form a significantly more stable 3-hydroxybenzoxaborole structure. This equilibrium is the key to understanding and controlling the compound's behavior in aqueous media.

Frequently Asked Questions & Troubleshooting

Here we address specific issues you may encounter during your experiments with 2-FPBA-10B.

FAQ 1: My 2-FPBA-10B solution appears to be degrading rapidly in my physiological buffer (pH 7.4). Why is this happening and how can I prevent it?

Answer:

What you are observing is likely not classical degradation but a shift in the natural equilibrium of the molecule. At physiological pH, 2-FPBA-10B exists as a mixture of the open-chain boronic acid and the more stable, cyclic 3-hydroxybenzoxaborole form.[1][2][3] While the cyclic form is more resistant to oxidative degradation and hydrolysis than typical phenylboronic acids, the equilibrium itself is sensitive to the solution environment.[1][4][5]

Root Causes & Troubleshooting:

  • Oxidative Stress: Standard physiological buffers can contain dissolved oxygen and may be susceptible to the generation of reactive oxygen species (ROS), which can lead to oxidative deboronation, particularly of the open-chain form.[6]

    • Solution: Degas your buffers thoroughly before use. Consider adding a low concentration of a biocompatible antioxidant, such as ascorbic acid, if your experimental design allows.

  • High Dilution: At very high dilutions, the equilibrium may shift, potentially favoring the more reactive open-chain form.

    • Solution: Prepare concentrated stock solutions in an appropriate solvent and dilute them into your aqueous buffer immediately before use.

FAQ 2: I am observing inconsistent results in my cell-based assays. Could the stability of 2-FPBA-10B be a factor?

Answer:

Absolutely. The dynamic nature of 2-FPBA-10B can lead to variability in biological experiments. The reactivity of the compound is directly linked to the open-chain/cyclic-form ratio, which can be influenced by components in your cell culture medium.

Root Causes & Troubleshooting:

  • Interaction with Media Components: Cell culture media are rich in diols (e.g., sugars like glucose, ribose in nucleic acids) and other nucleophiles (e.g., amino acids like serine).[7] These molecules can react with the boronic acid moiety, forming boronate esters and shifting the equilibrium. This can alter the compound's uptake, localization, and efficacy.

    • Solution: Be consistent with your cell culture media and supplements. When comparing different treatments, ensure the base medium is identical. For mechanistic studies, consider using a simpler, defined buffer system for short-term exposures to minimize confounding interactions.

  • pH Shifts in Culture: Cellular metabolism can cause localized changes in pH, which will, in turn, affect the equilibrium of your 2-FPBA-10B.[8][9]

    • Solution: Ensure your culture is well-buffered. Monitor the pH of your media throughout the experiment, especially for long-duration studies.

FAQ 3: My HPLC analysis shows multiple or shifting peaks for what should be a pure sample of 2-FPBA-10B. Is my sample contaminated?

Answer:

While contamination is always a possibility, it is more likely that your HPLC method is separating the different forms of 2-FPBA-10B that exist in equilibrium. The mobile phase composition and pH can influence the open/closed-ring ratio, leading to complex chromatograms.

Root Causes & Troubleshooting:

  • On-Column Equilibrium Shift: The pH and solvent composition of your mobile phase can alter the equilibrium during the chromatographic run.

    • Solution:

      • Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This will push the equilibrium towards the open-chain form, ideally resulting in a single, sharp peak.

      • Method Validation: Always run a standard under your established conditions with each batch of samples to ensure consistent performance.

  • Analyte Degradation: Some reversed-phase stationary phases can promote the hydrolysis of boronic esters, although this is less of a concern for the more stable benzoxaborole form.[10]

    • Solution: Use a high-quality, end-capped C18 column. If problems persist, consider alternative analytical techniques like those outlined in the protocols below.

Stabilization Strategies & Protocols

Strategy 1: Formulation with Stabilizing Excipients (Diols)

Complexing 2-FPBA-10B with a biocompatible diol, such as mannitol or sorbitol, can "lock" it into a more stable boronate ester form, preventing unwanted side reactions. This is a common strategy in pharmaceutical formulation.[11]

G cluster_0 Preparation cluster_1 Complexation cluster_2 Application A Prepare concentrated stock of 2-FPBA-10B in a suitable organic solvent (e.g., DMSO) C Add 2-FPBA-10B stock solution to the diol solution (typically a 1:1.1 molar ratio of boronic acid to diol) A->C B Prepare aqueous solution of stabilizing diol (e.g., Mannitol) in physiological buffer (pH 7.4) B->C D Gently mix and allow to equilibrate for 15-30 minutes at room temperature C->D E Use the stabilized formulation in your experiment D->E

Caption: Workflow for stabilizing 2-FPBA-10B with a diol excipient.

Strategy 2: pH Control

Maintaining a slightly acidic pH (e.g., pH 5.5-6.5) during storage and handling can favor the protonated, open-chain form, which can then readily cyclize upon introduction to the physiological pH of the experiment.

ParameterRecommended ConditionRationale
Stock Solution pH 5.5 - 6.5Reduces the concentration of the anionic boronate species, which can be more susceptible to certain reactions.
Storage Buffer Citrate or Acetate BufferProvides good buffering capacity in the slightly acidic range.
Storage Temperature 2-8°CStandard practice to slow potential degradation pathways.

Analytical Protocols for Stability Assessment

Protocol 1: Stability Assessment by ¹H and ¹¹B NMR Spectroscopy

NMR is a powerful tool for directly observing the equilibrium between the open and closed forms of 2-FPBA-10B and for detecting the formation of boronate esters.[1][12][13]

Objective: To qualitatively and semi-quantitatively monitor the stability of 2-FPBA-10B in a buffered aqueous solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-FPBA-10B in a deuterated organic solvent (e.g., DMSO-d₆).

    • Prepare your physiological buffer (e.g., PBS) in D₂O.

    • In an NMR tube, add the buffer in D₂O, and then spike in a small volume of the 2-FPBA-10B stock solution to reach the desired final concentration.

  • Initial Spectrum Acquisition (t=0):

    • Immediately acquire a ¹H NMR spectrum. Note the characteristic aldehyde proton signal of the open form and the signals corresponding to the cyclic benzoxaborole.

    • Acquire an ¹¹B NMR spectrum. The sp²-hybridized boron of the open form will have a different chemical shift than the sp³-hybridized boron of the cyclic form or any newly formed boronate esters.[12]

  • Time-Course Monitoring:

    • Incubate the NMR tube under your desired experimental conditions (e.g., 37°C).

    • Acquire subsequent ¹H and ¹¹B NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the key signals in the ¹H and ¹¹B spectra to monitor changes in the relative concentrations of the different species over time. The appearance of new signals may indicate the formation of complexes with buffer components or degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

A validated HPLC method can quantify the parent compound and separate it from potential degradants.

Objective: To quantify the percentage of intact 2-FPBA-10B over time under stress conditions.

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, linear gradient to 95% B over 15 min, hold for 3 min, return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Prepare a solution of 2-FPBA-10B in your chosen physiological buffer.

  • Time-Zero Analysis: Immediately inject an aliquot of the solution onto the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the solution under your test conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots and record the chromatograms.

  • Data Analysis: Calculate the percentage of 2-FPBA-10B remaining at each time point relative to the initial peak area. The appearance of new peaks indicates degradation or reaction products.

References

  • Gao, J. et al. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. Available at: [Link]

  • Sene, S. et al. (2016). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. Available at: [Link]

  • Kupce, E. et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Available at: [Link]

  • D’hooghe, M. et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. Available at: [Link]

  • Dowlut, M. & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Raines, R. T. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Wolan, A. et al. (2022). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]

  • Sene, S. et al. (2015). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. RSC Publishing. Available at: [Link]

  • Wolan, A. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • Patterson, C. E. et al. (2015). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Available at: [Link]

  • Adams, J. et al. (2002). Formulation of boronic acid compounds. Google Patents.
  • Smith, A. W. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • Gao, J. et al. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. Available at: [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]

  • Zhang, Y. et al. (2018). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]

  • Gao, J. et al. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. PMC. Available at: [Link]

  • Ji, X. et al. (2017). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

  • Roy, A. et al. (2026). A new class of customisable stable boronic ester assemblies. PMC. Available at: [Link]

  • Wolan, A. et al. (2022). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. ResearchGate. Available at: [Link]

  • Springsteen, G. & Wang, B. (2008). Phenyl boronic acid complexes of diols and hydroxyacids. Preprint. Available at: [Link]

  • Wolan, A. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]

  • Wolan, A. et al. (2021). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC. Available at: [Link]

  • Sporzyński, A. et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • Zhang, Y. et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. SciEngine. Available at: [Link]

  • Rele, R. V. (2016). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Brus, J. (2012). Solid State NMR Spectroscopy of Boron Compounds. Institute of Macromolecular Chemistry. Available at: [Link]

  • Chidella, K. S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem. Available at: [Link]

Sources

Optimization

resolving steric hindrance issues in (2-Formylphenyl)boronic-10B acid conjugations

Technical Support Center: (2-Formylphenyl)boronic-10B Acid Conjugations Welcome to the technical support center for resolving challenges in the conjugation of (2-Formylphenyl)boronic-10B acid. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Formylphenyl)boronic-10B Acid Conjugations

Welcome to the technical support center for resolving challenges in the conjugation of (2-Formylphenyl)boronic-10B acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique boron-10 enriched compound for applications such as Boron Neutron Capture Therapy (BNCT) and require robust, high-yield conjugation strategies.

The ortho-formyl group in (2-Formylphenyl)boronic acid (2-FPBA) presents a double-edged sword: it offers a versatile chemical handle for sequential or dual conjugations, but it also introduces significant steric hindrance around the boronic acid moiety. This steric clash is a primary cause of low reaction yields and inconsistent results.[1] This guide provides in-depth troubleshooting protocols and foundational knowledge to overcome these specific steric challenges.

Frequently Asked Questions (FAQs)

Q1: My conjugation reaction with 2-FPBA is giving very low to no yield. What is the most likely cause?

A1: The most common reason for low yield is steric hindrance. The aldehyde (formyl) group at the ortho-position physically obstructs the path for incoming molecules to react with the boronic acid center.[1] This is particularly problematic for bulky conjugation partners. Studies have shown that boronic acids with functional groups adjacent to the boron center have significantly lower association constants with binding partners like diols.[1] Your initial troubleshooting should focus on the catalyst system (if applicable), reaction conditions, and, most importantly, the physical distance between the reactive moieties.[2]

Q2: How does the ortho-formyl group chemically influence the boronic acid's reactivity?

A2: The ortho-formyl group has a complex influence. In aqueous solutions, it can form an intramolecular bond with the boron center, creating a cyclic benzoxaborole structure.[3] This interaction lowers the pKa of the boronic acid, which can be favorable for diol binding at neutral pH.[4][5] However, this same proximity is the source of the steric clash that impedes the approach of your conjugation partner. Understanding this dual role is key to designing a successful conjugation strategy.

Q3: I need to conjugate a peptide. Should I target the boronic acid or the formyl group?

A3: This depends on your overall strategy.

  • Targeting the Boronic Acid: This is typically done by reacting with a diol-containing molecule. To overcome steric hindrance, you will likely need to incorporate a flexible spacer arm (e.g., a polyethylene glycol, or PEG, linker) onto your peptide.[6][7]

  • Targeting the Formyl Group: The aldehyde is an excellent handle for forming stable bonds with hydrazines, carbohydrazides, or aminooxy-functionalized molecules.[8][9] This approach avoids direct interaction with the hindered boronic acid. You can either protect the boronic acid first or perform the conjugation under conditions that favor aldehyde reactivity.

  • Dual-Functionality: Advanced strategies use heterobifunctional linkers that react first with one group (e.g., a thiol on a peptide reacting with a maleimide) and then use the 2-FPBA moiety for a secondary conjugation.[8]

Q4: Can I use a protecting group for the boronic acid to avoid side reactions?

A4: Yes, protecting the boronic acid is a highly effective strategy, especially if you plan to first modify the formyl group or perform other chemical transformations.[10] The most common protecting groups form cyclic boronic acid esters. For sterically hindered systems, stability is key.

  • Pinacol Esters: Very popular and stable enough for purification, but deprotection can require harsh conditions.[10][11]

  • MIDA Esters (N-methyliminodiacetic acid): These are exceptionally stable to a wide range of reaction conditions and can be deprotected under mild basic hydrolysis.[12] The strong dative bond from the nitrogen atom to the boron creates a hindered tetrahedral structure, effectively shielding it.[12]

  • 1,8-Diaminonaphthalene (dan): Forms a very stable protected boronic acid due to electron donation from the nitrogen atoms into the boron's empty orbital, reducing its reactivity.[10][13]

Q5: What are the best analytical methods to confirm my conjugation was successful and to assess purity?

A5: A multi-pronged approach is recommended.

  • Mass Spectrometry (MS): ESI-MS is invaluable for confirming the mass of the final conjugate, which directly verifies a successful reaction.[14] It can also help identify the presence of unconjugated starting materials.

  • Hydrophobic Interaction Chromatography (HIC): This technique is excellent for separating molecules based on hydrophobicity. Since conjugation often changes the surface hydrophobicity of a biomolecule, HIC can be used to separate the final conjugate from the unconjugated antibody or protein and determine the drug-to-antibody ratio (DAR).[14]

  • NMR Spectroscopy: For smaller molecule conjugations, ¹¹B NMR is a powerful tool to observe the chemical shift of the boron atom, which changes significantly upon conversion from a boronic acid to a boronate ester.[3][9]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield in Diol-Based Conjugations

The primary obstacle in conjugating diols to 2-FPBA is overcoming the steric wall created by the ortho-formyl group. The following strategies are designed to systematically address this challenge.

G Start Start: Low Yield or Unstable Conjugate Q1 Is the conjugation partner a diol? Start->Q1 StrategyC Strategy C: Protect Boronic Acid (e.g., MIDA ester) Start->StrategyC Side reactions on boronic acid suspected StrategyA Strategy A: Introduce PEG Linker & Optimize pH (8.0-9.0) Q1->StrategyA Yes Q2 Is the conjugate reversible/unstable? Q1->Q2 No End Purify and Characterize (LC-MS, HIC) StrategyA->End StrategyB Strategy B: Use Orthogonal Chemistry (e.g., Hydrazine/Aminooxy) StrategyB->End Q2->StrategyB No, partner is hydrazine, etc. StrategyD Strategy D: For Hydrazones, add stabilizing ligand or lower pH post-conjugation Q2->StrategyD Yes StrategyC->Q1 StrategyD->End

Sources

Reference Data & Comparative Studies

Validation

(2-Formylphenyl)boronic-10B acid vs natural abundance 2-formylphenylboronic acid in BNCT

The Application Scientist’s Guide to Boron Neutron Capture Therapy (BNCT) Synthons: (2-Formylphenyl)boronic-10B Acid vs. Natural Abundance 2-Formylphenylboronic Acid Boron Neutron Capture Therapy (BNCT) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Boron Neutron Capture Therapy (BNCT) Synthons: (2-Formylphenyl)boronic-10B Acid vs. Natural Abundance 2-Formylphenylboronic Acid

Boron Neutron Capture Therapy (BNCT) represents a highly targeted, binary modality in oncology, relying on the nuclear capture of thermal neutrons by boron-10 (^10B) isotopes to generate localized, high-linear energy transfer (LET) alpha particles[1][2]. In the development of next-generation BNCT delivery agents, (2-formylphenyl)boronic acid (2-FPBA) has emerged as a premier synthon. The ortho-formyl group provides an exceptional chemical handle for chemoselective ligation to targeting peptides and small molecules, while the boronic acid moiety serves as the neutron capture payload[3].

However, a critical divergence in drug development arises when selecting the isotopic composition of the synthon. This guide provides an objective, mechanistic comparison between ^10B-enriched 2-FPBA and its natural abundance counterpart, detailing the causality behind experimental choices and establishing self-validating protocols for BNCT research.

Mechanistic Foundation: The Isotopic Imperative

The efficacy of BNCT is entirely dependent on the ^10B(n, α)^7Li nuclear reaction[2]. When a thermal neutron (0.025 eV) collides with a ^10B nucleus, it triggers a fission event that releases an alpha particle (^4He) and a recoiling lithium-7 (^7Li) ion. These particles have a combined path length of approximately 5–9 µm (roughly the diameter of a single cell), ensuring that radiotoxicity is confined strictly to the targeted tumor cell[2].

Natural abundance boron consists of approximately 19.9% ^10B and 80.1% ^11B[1][4]. The thermal neutron capture cross-section of ^10B is massive (~3840 barns), whereas ^11B is virtually transparent to thermal neutrons (<0.05 barns)[5]. Consequently, utilizing natural abundance 2-FPBA in therapeutic models requires delivering five times the molar concentration of the drug to achieve the requisite 20–30 µg of ^10B per gram of tumor tissue[2][6]. This inflation often breaches the maximum tolerated dose (MTD) or the solubility limits of the delivery vehicle, necessitating the use of >95% ^10B-enriched 2-FPBA for late-stage in vitro and in vivo efficacy models[1][4].

BNCT_Mechanism Neutron Thermal Neutron (0.025 eV) B10 10B-Enriched 2-FPBA Conjugate Neutron->B10 High Capture (3840 barns) B11 Natural Abundance (~80% 11B) Neutron->B11 Low Capture Compound [11B]* Intermediate (Excited State) B10->Compound NoRxn Negligible Capture (< 0.05 barns) B11->NoRxn Alpha Alpha Particle (4He) High LET (1.47 MeV) Compound->Alpha Lithium Lithium-7 Nucleus High LET (0.84 MeV) Compound->Lithium

Caption: Mechanism of Boron Neutron Capture Therapy highlighting 10B vs 11B capture efficiency.

Quantitative Comparison: Natural Abundance vs. ^10B-Enriched 2-FPBA

To optimize R&D budgets and experimental validity, researchers must strategically deploy these two variants. Natural abundance 2-FPBA is ideal for early-stage synthetic optimization and receptor-binding assays, while ^10B-enriched 2-FPBA is strictly required for neutron irradiation studies[4].

ParameterNatural Abundance 2-FPBA^10B-Enriched 2-FPBAClinical & Experimental Impact
Isotopic Ratio ~19.9% ^10B / ~80.1% ^11B> 95% ^10B / < 5% ^11BDetermines the absolute neutron capture potential per mole of drug[4].
Neutron Cross-Section ~764 barns (Effective average)~3840 barnsEnriched variants yield 5x more destructive alpha particles per neutron flux.
Required Drug Dose > 150 µg Boron / g tumor20–30 µg ^10B / g tumorNatural abundance doses often exceed chemical toxicity/solubility thresholds[6].
Primary R&D Utility Synthetic route scouting, LC-MS optimization, binding affinity assays.In vitro clonogenic assays, in vivo tumor regression, clinical trials.Using natural abundance for irradiation leads to false-negative efficacy data[4].
Cost & Availability Highly accessible, low cost.High cost, requires specialized isotopic separation facilities.Dictates a phased development pipeline (optimize with natural, validate with enriched).

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prove causality—ensuring that observed cell death is due to the nuclear reaction, not inherent chemical toxicity.

Protocol A: Chemoselective Conjugation of 2-FPBA to a Targeting Peptide

Causality: The ortho-formyl group of 2-FPBA reacts rapidly with N-terminal diaminopropionic acid (Dap) or cysteine residues on targeting peptides to form stable imidazolidino boronates or thiazolidines[3]. This chemoselective ligation allows researchers to attach the boron payload without disrupting the peptide's receptor-binding conformation.

Step-by-Step Methodology:

  • Preparation: Dissolve the targeting peptide (e.g., an RGD derivative) in a biocompatible buffer (pH 7.4, PBS) at a concentration of 1 mM.

  • Ligation: Add 1.2 equivalents of 2-FPBA (either natural or ^10B-enriched) dissolved in a minimal volume of DMSO.

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes. The proximity of the formyl and boronic acid groups drives a rapid, thermodynamically favored cyclization[3].

  • Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS.

    • Validation Check: The successful conjugate will show a precise mass shift corresponding to the addition of 2-FPBA minus the mass of water (due to condensation). The absence of the unreacted peptide peak confirms quantitative conversion.

  • Purification: Isolate the conjugate using preparative HPLC to remove unreacted 2-FPBA, which could skew downstream toxicity data.

Protocol B: In Vitro BNCT Efficacy and Boron Quantification

Causality: To prove that a BNCT agent is effective, we must decouple the chemical toxicity of the 2-FPBA conjugate from its radiotoxicity. By testing identical molar concentrations of natural abundance versus ^10B-enriched conjugates side-by-side, we isolate the isotopic variable[4].

Step-by-Step Methodology:

  • Cell Culture & Incubation: Seed target cancer cells (e.g., U87 glioblastoma) in 6-well plates. Incubate with 50 µM of either Natural Abundance 2-FPBA conjugate, ^10B-Enriched 2-FPBA conjugate, or vehicle control for 4 hours.

  • Self-Validation 1 (ICP-MS Uptake): Wash the cells thoroughly with cold PBS to remove unbound drug, lyse a subset of the wells with nitric acid, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Validation Check: Both natural and enriched cohorts must show identical total boron molarities (>20 µg/g equivalent)[6]. This proves that isotopic enrichment does not alter cellular pharmacokinetics[4].

  • Neutron Irradiation: Expose the remaining intact plates to a thermal neutron beam (e.g., 1.5 × 10^12 neutrons/cm²). Maintain a parallel set of identical plates outside the beam as a non-irradiated control.

  • Self-Validation 2 (Clonogenic Assay): Harvest the cells, re-seed them at low densities, and incubate for 10–14 days to allow colony formation. Stain with crystal violet and count.

    • Validation Check: The non-irradiated plates must show high survival (proving the conjugate is non-toxic on its own). The irradiated natural abundance plate will show moderate survival. The irradiated ^10B-enriched plate must show near-total cell death, definitively proving that the ^10B(n, α)^7Li reaction is the causal mechanism of cytotoxicity.

Workflow Step1 1. Conjugation (2-FPBA + Ligand) Step2 2. LC-MS Validation (Mass Shift Check) Step1->Step2 Step3 3. Cell Uptake (ICP-MS Analysis) Step2->Step3 Step4 4. Neutron Beam (Thermal Irradiation) Step3->Step4 Step5 5. Clonogenic Assay (Survival Curve) Step4->Step5

Caption: Step-by-step workflow for the synthesis and validation of 2-FPBA based BNCT agents.

Conclusion for Drug Development Professionals

The transition from natural abundance 2-FPBA to (2-formylphenyl)boronic-10B acid is not merely a formulation tweak; it is the fundamental activation step of the therapeutic payload. Drug development pipelines should leverage the low cost and identical chemical behavior of natural abundance 2-FPBA for all preliminary synthesis, stability, and receptor-binding assays[4]. However, to generate trustworthy, publishable efficacy data that reflects true clinical potential, switching to the ^10B-enriched synthon prior to neutron irradiation is an absolute scientific requirement[1][4].

References

  • Advances in Boron Neutron Capture Therapy - Scientific, technical publications in the nuclear field | IAEA. iaea.org.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC. nih.gov.
  • Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy | Journal of Medicinal Chemistry. acs.org.
  • 11Boron Delivery Agents for Boron Proton-capture Enhanced Proton Therapy | Anticancer Research. iiarjournals.org.
  • Optimizing Boron Neutron Capture Therapy (BNCT)
  • Comparison between proton boron fusion therapy (PBFT) and boron neutron capture therapy (BNCT): a Monte Carlo study | Oncotarget. oncotarget.com.

Sources

Comparative

comparing neutron capture cross-sections of 10B-enriched boronic acids

A Comparative Guide to the Effective Neutron Capture Cross-Sections of 10 B-Enriched Boronic Acids Executive Summary In Boron Neutron Capture Therapy (BNCT), the microscopic thermal neutron capture cross-section ( σ ) of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Effective Neutron Capture Cross-Sections of 10 B-Enriched Boronic Acids

Executive Summary

In Boron Neutron Capture Therapy (BNCT), the microscopic thermal neutron capture cross-section ( σ ) of the 10 B isotope is a physical constant of approximately 3837 barns[1][2]. However, clinical efficacy is not determined by this microscopic constant, but rather by the macroscopic cross-section ( Σ ) . The macroscopic cross-section is defined by the equation Σ=N×σ , where N represents the atomic density (concentration) of 10 B successfully delivered to the target tumor tissue[3].

Therefore, comparing the "cross-sections" of different 10 B-enriched boronic acids is fundamentally an evaluation of their pharmacokinetic profiles, cellular uptake mechanisms, and their ability to maximize N in malignant cells while minimizing it in healthy tissue[4][5]. This guide objectively compares the clinical gold standard, L-BPA, against next-generation boronic acid derivatives, providing the mechanistic causality and experimental workflows required to validate their performance.

Mechanistic Causality: Why Molecular Structure Dictates Σ

The recent 2020 approval by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) of accelerator-based BNCT using L-4-boronophenylalanine (L-BPA, Steboronine®) marked a paradigm shift in radiation oncology[6]. However, L-BPA has inherent structural limitations that cap its maximum achievable macroscopic cross-section.

1. L-BPA (The Clinical Standard): L-BPA mimics natural amino acids to hijack the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers[7][8]. The limitation of L-BPA lies in its planar symmetry and high lattice energy, resulting in poor aqueous solubility (1.6 g/L)[9]. It requires complexation with fructose (BPA-F) for intravenous administration. Furthermore, L-BPA is highly susceptible to competitive efflux by natural amino acids in the blood, which limits its absolute tumor accumulation to roughly 20–30 µg 10 B/g of tissue[5][8].

2. 3-Borono-L-Tyrosine (BTS): BTS is a novel borylated amino acid mimetic designed to overcome BPA's limitations. By moving the boronic acid group to the meta position and retaining the phenolic hydroxyl group of tyrosine, BTS disrupts the planar symmetry of the molecule[7].

  • Causality of Performance: This structural disruption prevents the noncovalent π−π stacking that plagues L-BPA, drastically increasing aqueous solubility without the need for fructose complexation. Because it can be bolus-dosed at much higher concentrations (up to 800 mg/kg) and exhibits a higher affinity for LAT1 with less susceptibility to natural amino acid competition, BTS drives a massive increase in intracellular N , thereby exponentially increasing the macroscopic cross-section Σ [7].

3. Cyclic Boronic Acids (e.g., cis-ABCP): Cyclic amino acid derivatives, such as cis-1-amino-3-boronocyclopentanecarboxylic acid, are designed to cross the blood-brain barrier (BBB) and resist metabolic degradation[9]. Their rigid cyclic structure prevents them from being easily exported by cellular efflux pumps, leading to prolonged retention times within glioblastoma cells compared to linear boronic acids.

Quantitative Comparison of BNCT Delivery Agents

The following table summarizes the performance metrics that directly influence the effective macroscopic cross-section ( Σeff​ ) of these agents. A minimum tumor concentration of 20 µg 10 B/g is required to sustain a lethal 10 B(n, α ) 7 Li capture reaction[4][5].

Boronic Acid AgentTarget TransporterMax Tumor Uptake ( N )Tumor-to-Blood (T/B) RatioRelative Macroscopic Cross-Section ( Σeff​ ) Impact
L-BPA (Standard)LAT1~20 - 30 µg/g3:1 to 4:1Baseline. Sufficient for therapy but limited by rapid efflux and low solubility[5][8].
BTS (Novel)LAT1~65 µg/gUp to 28:1High. >2x increase in Σeff​ due to disrupted planarity allowing massive bolus dosing[7].
Cyclic Boronic Acids LAT1 / ATB 0,+ ~35 µg/g~4:1Moderate. Improved Σeff​ over time due to high resistance to cellular efflux in brain tumors[9].

Visualizing the Macroscopic Cross-Section Logic

G A 10B-Boronic Acid (e.g., BPA, BTS) B LAT1 Transporter (Tumor Cell Entry) A->B Selective Uptake C Intracellular 10B Density (N) B->C Accumulation E Macroscopic Cross-Section (Σ = N × σ) C->E Defines Target Density D Thermal Neutrons (σ = 3837 barns) D->E Irradiation F Lethal α & 7Li Emission E->F Fission Reaction

Caption: Logical flow of targeted 10B delivery defining the macroscopic neutron capture cross-section.

Self-Validating Experimental Protocol: Quantifying N to Calculate Σ

To objectively compare the macroscopic cross-sections of different boronic acids, researchers must accurately quantify the intracellular 10 B concentration ( N ). The gold standard for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6]. This protocol is designed as a self-validating system, utilizing internal standards to correct for matrix effects.

Step 1: In Vitro Dosing and Cellular Uptake

  • Seed human squamous cell carcinoma cells (e.g., FaDu) or glioblastoma cells (e.g., U251) in 6-well plates at 5×105 cells/well.

  • Incubate for 24 hours at 37°C to allow adherence.

  • Treat cells with 2.5 mM of the 10 B-enriched boronic acid (e.g., L-BPA or BTS) dissolved in target media for 2 hours. Causality check: 2 hours represents the peak clinical accumulation window before efflux begins.

Step 2: Harvesting and Matrix Digestion

  • Wash the cells three times with ice-cold PBS to halt transporter activity and remove extracellular boron.

  • Lyse the cells using 0.1 M NaOH and collect the lysate. Take a 10 µL aliquot for BCA protein quantification (to normalize boron content per million cells or mg of protein).

  • Transfer the remaining lysate to Teflon digestion vessels. Add 1 mL of concentrated trace-metal grade Nitric Acid (HNO 3​ ).

  • Perform microwave-assisted digestion (e.g., 200°C for 15 minutes) to completely mineralize the organic matrix.

Step 3: ICP-MS Quantification and Validation

  • Dilute the digested samples to a final HNO 3​ concentration of 2% using ultrapure water.

  • Self-Validation Step: Spike all samples, blanks, and calibration standards with 10 ppb of Beryllium ( 9 Be) or Yttrium ( 89 Y) as an internal standard. This corrects for any signal drift or ion suppression caused by the cellular matrix.

  • Analyze the samples via ICP-MS, specifically monitoring the m/z=10 channel.

  • Calculate the absolute 10 B concentration ( N ) in µg/g.

Step 4: Macroscopic Cross-Section Calculation Convert the measured concentration ( N ) into the macroscopic cross-section ( Σ ) using the formula:

Σ=Natoms/cm3​×(3837×10−24 cm2)

Workflow S1 1. Administer 10B-Compound (In Vitro / In Vivo) S2 2. Tissue Harvest & Acid Digestion (HNO3) S1->S2 S3 3. Internal Standard Addition (e.g., Be/Y) S2->S3 S4 4. ICP-MS Quantification (10B/11B Ratio) S3->S4 S5 5. Calculate Macroscopic Cross-Section (Σ) S4->S5

Caption: Step-by-step experimental workflow for quantifying 10B accumulation via ICP-MS.

References

  • K. N. et al. "Effect of diameter of nanoparticles and capture cross-section library on macroscopic dose enhancement in boron neutron capture therapy". PubMed.[Link]

  • MDPI. "Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT)". Pharmaceutics.[Link]

  • IntechOpen. "Medicinal Chemistry of Boron-Bearing Compounds for BNCT- Glioma Treatment: Current Challenges and Perspectives". IntechOpen. [Link]

  • ACS Publications. "Boronotyrosine, a Borylated Amino Acid Mimetic with Enhanced Solubility, Tumor Boron Delivery, and Retention for the Re-emerging Boron Neutron Capture Therapy Field". Journal of Medicinal Chemistry.[Link]

  • NIH. "Boron Neutron Capture Therapy: Current Status and Challenges". Frontiers in Oncology.[Link]

  • NIH. "Boron Neutron Capture Therapy: Clinical Application and Research Progress". Cancers.[Link]

  • ResearchGate. "A typical boron blood concentration curve of a patient during BNCT". ResearchGate.[Link]

  • AACR Journals. "Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects". Clinical Cancer Research.[Link]

  • NIH. "Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies". International Journal of Molecular Sciences.[Link]

Sources

Validation

10B vs. 11B NMR Spectroscopy: A Comparative Guide for the Validation of (2-Formylphenyl)boronic-10B Acid

Executive Summary Boron Neutron Capture Therapy (BNCT) is a highly targeted binary radiation therapy that relies on the nuclear capture of thermal neutrons by the non-radioactive 10B isotope, generating lethal alpha part...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boron Neutron Capture Therapy (BNCT) is a highly targeted binary radiation therapy that relies on the nuclear capture of thermal neutrons by the non-radioactive 10B isotope, generating lethal alpha particles localized to tumor cells [1]. The clinical viability of any BNCT agent depends entirely on the absolute isotopic enrichment of the 10B nucleus (typically >95%).

(2-Formylphenyl)boronic acid (2-FPBA) is a critical synthetic building block used to develop advanced BNCT targeting molecules and fluorogenic sensors . Validating the isotopic purity of synthesized (2-FPBA)-10B requires a rigorous, self-validating analytical framework. This guide provides a comprehensive comparison of 10B and 11B Nuclear Magnetic Resonance (NMR) spectroscopy and details the exact protocols required to objectively prove isotopic enrichment.

Nuclear Causality: The Physics of 10B vs. 11B

The fundamental differences in the nuclear spin, natural abundance, and gyromagnetic ratios of boron isotopes dictate their distinct behaviors in an external magnetic field[1].

  • 11B Spectroscopy: With a spin of 3/2 and a high natural abundance (80.1%), 11B is the default nucleus for standard boron qNMR. It possesses a higher relative gyromagnetic ratio (0.32 vs 1H) and a lower quadrupole moment (4.06 fm²), yielding sharper signals and significantly higher receptivity[2].

  • 10B Spectroscopy: 10B has an integer spin of 3, a lower natural abundance (19.9%), and a larger quadrupole moment (8.46 fm²). Its relative receptivity is drastically lower (0.0039 vs 1H) [2]. However, this apparent disadvantage becomes its greatest strength in isotopic validation: 10B NMR is virtually "background-free." Standard borosilicate NMR tubes and probe stators do not produce overwhelming 10B background signals, allowing for clean observation of enriched analytes [3].

Table 1: Comparative NMR Properties of Boron Isotopes
Property10B11B
Spin (I) 33/2
Natural Abundance (%) 19.980.1
Gyromagnetic Ratio (γ, relative to 1H) 0.1070.320
Quadrupole Moment (Q, fm²) 8.464.06
Relative Receptivity (vs 1H) 0.00390.13
Typical Line Shape BroaderSharper
Probe/Glass Background NegligibleHigh (Borosilicate glass)

The Self-Validating Workflow (Logic & Causality)

To definitively prove >95% isotopic enrichment of (2-FPBA)-10B, researchers must employ a dual-assay approach. This system is inherently self-validating:

  • The Depletion Assay: The 11B spectrum must demonstrate a near-total depletion of the natural abundance signal.

  • The Enhancement Assay: The 10B spectrum must simultaneously demonstrate a massive signal enhancement relative to an external standard.

ValidationWorkflow cluster_0 Parallel NMR Acquisition A Synthesized (2-FPBA)-10B Sample in DMSO-d6 B 11B NMR (128.3 MHz) DEPTH Sequence A->B C 10B NMR (43.1 MHz) Standard Pulse A->C D Signal Depletion (<5% Natural Abundance) B->D Expected E Signal Enhancement (>95% Isotopic Enrichment) C->E Expected F Validated 10B Enrichment Ready for BNCT Synthesis D->F E->F

Workflow for self-validating 10B isotopic enrichment using parallel NMR spectroscopy.

Experimental Protocols for (2-FPBA)-10B Validation

To prevent the highly reactive ortho-formyl and boronic acid moieties of 2-FPBA from chemically interacting with internal standards, a coaxial capillary insert is mandatory. This isolates the reference standard physically while subjecting it to the exact same magnetic field and shimming parameters.

Phase 1: Sample Preparation
  • Analyte: Dissolve 20.0 mg of the synthesized (2-FPBA)-10B in 0.5 mL of anhydrous DMSO-d6.

    • Causality: 2-FPBA can form cyclic hemialdals or anhydrides depending on the solvent. DMSO-d6 stabilizes the open boronic acid form, ensuring a consistent sp2-hybridized boron signal at ~29-30 ppm [4].

  • Reference: Fill a sealed coaxial capillary with 0.1 M natural abundance boric acid (B(OH)3) in D2O. Insert this capillary directly into the 5 mm NMR tube containing the analyte.

Phase 2: Protocol A - 11B NMR Depletion Assay
  • Probe Configuration: Utilize a standard broadband multinuclear probe.

  • Pulse Sequence: Implement the DEPTH pulse sequence [3].

    • Causality: Borosilicate glass in the probe and NMR tube contains 80.1% 11B, creating a massive baseline roll that can obscure trace signals. The DEPTH sequence actively suppresses signals originating outside the sample coil, isolating the true sample signal.

  • Parameters (Based on a 400 MHz 1H instrument):

    • Frequency: ~128.3 MHz

    • Pulse Width: 90° (~11 µs)

    • Relaxation Delay (d1): 2.0 seconds (sufficient for the fast quadrupolar relaxation of 11B)

    • Scans: 128

  • Observation: The coaxial boric acid standard will appear at ~19 ppm. The 2-FPBA signal at ~29-30 ppm should be virtually absent, confirming the depletion of the 11B isotope.

Phase 3: Protocol B - 10B NMR Enhancement Assay
  • Probe Configuration: Standard broadband probe. No DEPTH sequence is required due to the inherently background-free nature of 10B in borosilicate glass [3].

  • Parameters (Based on a 400 MHz 1H instrument):

    • Frequency: ~43.1 MHz

    • Pulse Width: 90°

    • Relaxation Delay (d1): 1.0 - 2.0 seconds

    • Scans: 1024

    • Causality: The lower gyromagnetic ratio and receptivity of 10B necessitate a significantly higher number of transients to achieve an adequate signal-to-noise ratio (SNR) compared to 11B [2].

  • Observation: A massive, distinct peak at ~29-30 ppm confirms the successful incorporation of the 10B isotope into the 2-FPBA framework.

Data Presentation & Interpretation

By integrating the peaks of the analyte against the known concentration of the coaxial standard in both spectra, the exact isotopic ratio can be calculated.

Table 2: Quantitative Validation Metrics for (2-FPBA)-10B
Assay TypeTarget NucleusExpected Analyte Signal (~29-30 ppm)Expected Reference Signal (~19 ppm)Analytical Conclusion
Depletion 11B< 5% of theoretical natural abundance100% (Coaxial standard)Confirms absence of 11B isotope
Enhancement 10B> 95% isotopic integral proportion100% (Coaxial standard)Confirms successful 10B enrichment

If the 11B signal is suppressed and the 10B signal is proportionally enhanced relative to the internal standard, the (2-Formylphenyl)boronic-10B acid is validated and ready for downstream synthesis of BNCT agents.

References

  • Biomedical applications of 10B and 11B NMR. NMR in Biomedicine (2005). URL:[Link]

  • Direct and Real-Time Quantification Of Bortezomib Release From Alginate Microparticles Using Boron (11B) Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics (2018). URL:[Link]

  • Background-free solution boron NMR spectroscopy. Magnetic Resonance in Chemistry (2012). URL:[Link]

  • Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. RSC Advances (2021). URL:[Link]

Sources

Comparative

A Comparative Guide for Boron Neutron Capture Therapy Agents: Benchmarking Novel Candidates like (2-Formylphenyl)boronic-¹⁰B Acid Against the Clinical Standard, Boronophenylalanine (BPA)

Introduction: The Quest for Precision in Cancer Therapy Boron Neutron Capture Therapy (BNCT) represents a paradigm of targeted radiotherapy, a binary system that combines the selective accumulation of a non-toxic boron-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precision in Cancer Therapy

Boron Neutron Capture Therapy (BNCT) represents a paradigm of targeted radiotherapy, a binary system that combines the selective accumulation of a non-toxic boron-10 (¹⁰B) isotope in tumor cells with subsequent irradiation by a low-energy thermal neutron beam.[1] The capture of a neutron by a ¹⁰B atom instigates a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short path length in tissue, approximately 5-9 µm, which is the diameter of a single cell.[2] This elegant mechanism allows for the precise destruction of cancer cells while sparing adjacent healthy tissue, offering a powerful modality for treating notoriously difficult cancers like glioblastoma and recurrent head and neck tumors.[2][3][4]

The clinical success of BNCT is fundamentally dependent on the efficacy of the boron delivery agent. An ideal agent must exhibit low systemic toxicity, achieve high and selective accumulation within the tumor (a tumor-to-normal tissue ratio >3:1 is desirable), and clear rapidly from the blood and surrounding healthy tissues.[4] For decades, L-p-boronophenylalanine (BPA) has been the clinical workhorse and the primary benchmark for new agent development.[3][5]

However, the limitations of BPA have fueled a persistent search for third-generation agents with improved tumor targeting, retention, and overall therapeutic efficacy. This guide provides a comprehensive benchmark comparison. First, we will dissect the established performance of the clinical standard, BPA. Second, we will introduce (2-Formylphenyl)boronic-¹⁰B acid (2-FPBA) as a representative of a class of novel challengers, exploring its chemical rationale for investigation. Finally, we will provide a detailed experimental framework for researchers to conduct a rigorous, head-to-head comparison, empowering the scientific community to validate and advance the next generation of BNCT drugs.

Part I: The Clinical Benchmark – Boronophenylalanine (BPA)

BPA, an amino acid analog of phenylalanine, is the most widely used boron delivery agent in clinical BNCT.[3] Its success is predicated on the metabolic machinery of cancer cells themselves.

Mechanism of Action & Cellular Uptake

The primary mechanism for BPA's selective tumor uptake is its transport via the L-type Amino Acid Transporter 1 (LAT1).[6][7] Cancer cells, with their heightened metabolic and proliferative rates, frequently overexpress LAT1 to import essential amino acids necessary for growth.[8] By mimicking phenylalanine, BPA exploits this upregulated transport system to gain entry and concentrate within malignant cells.[8][9] This active transport mechanism is a key reason for its preferential accumulation in tumors compared to surrounding normal tissue.

However, the reliance on LAT1 is also a source of limitation. Once intracellular concentrations of BPA rise, the same transporter can work in reverse, expelling the drug via an "antiport" mechanism, which reduces retention time.[10] This necessitates a continuous intravenous infusion of BPA for 30-60 minutes during neutron irradiation to maintain therapeutic boron levels in the tumor.[10]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Tumor Cell) BPA BPA LAT1 LAT1 Transporter BPA->LAT1 Binding & Transport BPA_in BPA LAT1->BPA_in Uptake BPA_in->LAT1 Efflux (Antiport) Metabolism Increased Amino Acid Demand Metabolism->LAT1 Upregulates

Caption: Cellular uptake pathway of BPA via the LAT1 transporter.

Performance & Clinical Application

BPA has been used in numerous clinical trials for various cancers, including glioblastoma, melanoma, and head and neck cancer.[3][11][12] To improve its poor water solubility, it is typically administered as a fructose complex (BPA-F).[3][5] In 2020, a formulation of BPA was approved in Japan for the treatment of unresectable, locally recurrent, or locally advanced head and neck cancer, marking a significant milestone for BNCT.[13][14]

The performance of BPA, while clinically effective, sets a benchmark that new agents aim to surpass.

Performance MetricReported Value (BPA)Source(s)
Typical Clinical Dose 290 - 900 mg/kg[12][14]
Tumor/Blood Ratio 1.5 - 4.0[5][15]
Tumor/Normal Brain Ratio ~1.5 - 2.4[15]
Tumor/Skin Ratio ~1.3[15]
Overall Response Rate (H&N Cancer) ~70% (range 58-90%)[12][14]

Part II: A Novel Challenger – (2-Formylphenyl)boronic-¹⁰B Acid (2-FPBA)

The search for new BNCT agents involves exploring compounds with fundamentally different chemical structures and, consequently, different mechanisms of cellular interaction. 2-FPBA is a bifunctional molecule that offers intriguing possibilities distinct from BPA.[16]

Chemical Rationale for Investigation

While direct, extensive BNCT-specific research on 2-FPBA is emerging, its molecular structure provides a strong rationale for its investigation.

  • The Boronic Acid Moiety: Unlike the amino acid structure of BPA, the core functionality of 2-FPBA is the boronic acid group. Boronic acids are known to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols.[17] The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[17] This suggests that a boronic acid-containing agent like 2-FPBA could directly bind to the carbohydrate-rich surface of cells, facilitating cellular entry through pathways like endocytosis, entirely independent of LAT1.[18][19][20] This could be particularly advantageous for targeting tumors that do not overexpress LAT1.

  • The Formyl Group: The aldehyde (formyl) group on the phenyl ring is a versatile chemical handle.[16] It allows for further functionalization through straightforward chemical reactions. This opens the door to creating more complex, multi-functional agents by attaching tumor-targeting ligands (e.g., peptides, antibodies) or imaging agents, potentially enhancing tumor specificity and allowing for theranostic applications.

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Glycocalyx) cluster_2 Intracellular Space (Tumor Cell) FPBA 2-FPBA Diols Saccharide Diols FPBA->Diols Boronate Ester Formation (Binding) Endosome Endosome Diols->Endosome Endocytosis FPBA_in 2-FPBA Endosome->FPBA_in Release

Caption: Hypothesized uptake of 2-FPBA via interaction with cell surface glycans.

Hypothesized Advantages & Known Activity

Based on its structure, 2-FPBA is hypothesized to offer several potential advantages:

  • Alternative Uptake Pathway: May be effective in LAT1-deficient tumors.

  • Enhanced Retention: Endocytic uptake might sequester the agent in endosomes, protecting it from rapid efflux pumps.

  • Tunable Properties: The formyl group allows for conjugation to targeting moieties to improve the tumor-to-normal tissue ratio.

It is crucial to note that any new agent must be rigorously evaluated for toxicity. A study on L929 fibroblast cells (not in a BNCT context) showed that 2-formylphenylboronic acid exhibited concentration-dependent cytotoxicity, with high viability (≥84%) at concentrations up to 31.25 µg/ml, but significant toxicity at higher concentrations.[21] This underscores the importance of a careful dose-response evaluation for any potential therapeutic application.

Part III: Experimental Framework for a Head-to-Head Comparison

To objectively benchmark 2-FPBA against BPA, a multi-stage evaluation is required, moving from simple in vitro assays to more complex in vivo models. The following protocols provide a self-validating system for this comparison.

Overall Benchmarking Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis uptake Protocol 1: Cellular Uptake & Retention Assay bnct Protocol 2: In Vitro BNCT Efficacy Assay uptake->bnct Inform biodist Protocol 3: Biodistribution in Xenograft Model bnct->biodist Proceed if promising analysis Comparative Analysis: - T/N & T/B Ratios - Therapeutic Index - Overall Efficacy biodist->analysis

Caption: A streamlined workflow for benchmarking new BNCT agents.

Protocol 1: In Vitro Cellular Uptake and Retention Assay

Objective: To quantify and compare the amount of ¹⁰B delivered to cancer cells by BPA and 2-FPBA over time.

Causality: This experiment directly measures the primary function of a delivery agent. Using cell lines with differing LAT1 expression (e.g., FAP-positive U87 vs. FAP-negative PC3) can help validate the hypothesized uptake mechanisms for each compound.[22]

Methodology:

  • Cell Culture: Plate selected cancer cell lines (e.g., U87 glioblastoma, SCC-25 head and neck squamous cell carcinoma) in 6-well plates and grow to ~80% confluency.

  • Compound Incubation: Prepare solutions of ¹⁰B-enriched BPA-F and ¹⁰B-enriched 2-FPBA in cell culture medium at equimolar boron concentrations (e.g., 10, 20, 50 µg ¹⁰B/mL).

  • Uptake Phase: Replace medium in wells with the compound-containing medium. Incubate for various time points (e.g., 0.5, 1, 2, 4 hours).

  • Retention Phase: For retention, after a 2-hour incubation, wash cells twice with PBS and replace with fresh, compound-free medium. Incubate for further time points (e.g., 1, 4, 8, 18 hours).

  • Cell Harvesting: At each time point, wash cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis & Digestion: Trypsinize and count the cells. Lyse the cell pellet and digest with nitric acid.

  • Boron Quantification: Dilute the digested samples and measure the ¹⁰B concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the results to µg ¹⁰B per 10⁶ cells or per gram of protein.

Protocol 2: In Vitro BNCT Efficacy (Colony Formation Assay)

Objective: To assess the cytotoxic effect of the boron agents when combined with neutron irradiation.

Causality: This assay mimics the complete binary BNCT treatment in a controlled environment, allowing for the determination of the compound's actual therapeutic potential. Controls are critical to isolate the specific effect of the ¹⁰B(n,α)⁷Li reaction.

Methodology:

  • Cell Seeding: Seed a known number of cells (e.g., 500-1000) in T-25 flasks and allow them to attach overnight.

  • Compound Incubation: Treat cells with BPA-F or 2-FPBA at various concentrations for a fixed time (e.g., 2 hours for uptake).

  • Neutron Irradiation: Transport flasks to a thermal or epithermal neutron source. Irradiate with a defined neutron fluence.

  • Experimental Groups (Self-Validation):

    • Control (untreated, no irradiation)

    • Compound only (no irradiation)

    • Irradiation only (no compound)

    • Compound + Irradiation

  • Colony Formation: After irradiation, wash cells, add fresh medium, and incubate for 7-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol, stain with crystal violet, and count colonies containing >50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Protocol 3: In Vivo Biodistribution in a Xenograft Model

Objective: To determine the distribution and clearance of BPA and 2-FPBA in a living system and calculate key therapeutic ratios.

Causality: This is the most critical preclinical step, as in vitro uptake does not always correlate with in vivo biodistribution due to complex pharmacokinetics. This experiment provides the essential tumor-to-normal tissue and tumor-to-blood ratios.

Methodology:

  • Animal Model: Establish subcutaneous or orthotopic tumor xenografts in immunodeficient mice (e.g., athymic nude mice) using a relevant human cancer cell line.

  • Compound Administration: When tumors reach a suitable size (e.g., 100-200 mm³), administer ¹⁰B-enriched BPA-F or 2-FPBA via intravenous (tail vein) injection at an equimolar boron dose.

  • Time Points: At various time points post-injection (e.g., 1, 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-5 per time point).

  • Tissue Harvesting: Immediately collect blood via cardiac puncture and dissect the tumor and key normal tissues (e.g., brain, liver, kidney, muscle, skin).

  • Sample Preparation: Weigh each tissue sample and prepare for analysis (e.g., acid digestion).

  • Boron Quantification: Determine the ¹⁰B concentration in each tissue and blood sample using ICP-MS.

  • Data Analysis: Calculate the mean ¹⁰B concentration (µg ¹⁰B / g tissue) for each tissue at each time point. Determine the time of peak tumor boron concentration and calculate the Tumor/Blood and Tumor/Normal Tissue ratios at that time.

Data Summary Template for Benchmarking
ParameterBPA2-FPBA
In Vitro Uptake (µg ¹⁰B / 10⁶ cells @ 2h)
In Vitro Retention (% at 8h)
In Vitro BNCT IC₅₀ (µg ¹⁰B/mL)
Peak In Vivo Tumor Conc. (µg ¹⁰B / g)
Time to Peak Tumor Conc. (hours)
Tumor/Blood Ratio (at peak)
Tumor/Brain Ratio (at peak)
Tumor/Muscle Ratio (at peak)

Part IV: Synthesis, Formulation & Future Outlook

The translatability of a new agent depends not only on its biological performance but also on the practicality of its production. Synthesis of ¹⁰B-enriched compounds is a critical step, often starting from primary sources like ¹⁰BF₃.[23] While methods for producing formylphenylboronic acids are established, adapting them for efficient, high-purity ¹⁰B enrichment is a necessary developmental step.[24][25]

Furthermore, formulation is key. BPA's reliance on fructose complexation to achieve solubility for intravenous administration highlights a common challenge.[26] The physicochemical properties of 2-FPBA, such as its solubility and stability in physiological conditions, must be thoroughly characterized to develop a viable clinical formulation.

Conclusion

Boronophenylalanine (BPA) has rightfully earned its place as the clinical standard in BNCT, providing a robust benchmark against which all new agents must be measured. Its LAT1-mediated uptake is both its strength and its weakness. The exploration of agents like (2-Formylphenyl)boronic-¹⁰B acid, which are predicated on a different mechanism of cellular interaction via the glycocalyx, represents a logical and promising direction for the field. This approach has the potential to overcome some of BPA's limitations and expand the applicability of BNCT to a wider range of tumors.

The true potential of 2-FPBA and other novel agents can only be unlocked through rigorous, objective, and systematic benchmarking. The experimental framework provided in this guide offers a clear and validated pathway for researchers to conduct such a comparison. By challenging the established standard with innovative and mechanistically distinct compounds, the scientific community can continue to push the boundaries of precision radiotherapy and improve outcomes for cancer patients.

References

Click to expand
  • Wongthai, P., Hagiwara, K., Miyoshi, Y., Wiriyasermkul, P., Wei, L., Ohgaki, R., Kato, I., Hamase, K., Nagamori, S., & Kanai, Y. (2015). Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. Cancer Science, 106(3), 279–286. Available from: [Link]

  • Tokyo Institute of Technology. (2020). How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment. Tokyo Tech News. Available from: [Link]

  • Wang, L., Liu, Y., & Wang, J. (2023). L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review). Oncology Letters, 26(5), 464. Available from: [Link]

  • Anzai, N., et al. (2009). l-Amino Acid Transporter-1 and Boronophenylalanine-Based Boron Neutron Capture Therapy of Human Brain Tumors. Cancer Research, 69(5), 1894-1899. Available from: [Link]

  • Jiyang, L., et al. (2019). 11Boron Delivery Agents for Boron Proton-capture Enhanced Proton Therapy. Anticancer Research, 39(5), 2239-2248. Available from: [Link]

  • Hirose, K., et al. (2022). First Experiences of Pilot Clinical Studies on Boron Neutron Capture Therapy for Recurrent Gastrointestinal Cancers Using an Intravenous Injection of 10BPA. In Vivo, 36(4), 1877-1884. Available from: [Link]

  • Ono, K., et al. (2022). Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy. Journal of Radiation Research, 63(6), 941-949. Available from: [Link]

  • Gona, K., et al. (2023). Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. Cancers, 15(12), 3277. Available from: [Link]

  • Wu, G., et al. (2024). Advances in Clinical Trials of Boron Neutron Capture Therapy. Journal of Clinical Medicine, 13(2), 358. Available from: [Link]

  • Barth, R. F., et al. (2012). Boron delivery agents for neutron capture therapy of cancer. Future Oncology, 8(8), 993-1013. Available from: [Link]

  • Yan, Y., et al. (2023). The Dawn of a New Era: Tumor-Targeting Boron Agents for Neutron Capture Therapy. Molecular Pharmaceutics, 20(10), 4691-4713. Available from: [Link]

  • Liu, Y., et al. (2024). The current status and novel advances of boron neutron capture therapy clinical trials. Journal of Cancer Metastasis and Treatment, 10, 5. Available from: [Link]

  • TAE Life Sciences. (2023). Study Published in the Journal of Medicinal Chemistry Shows TAE Life Sciences' BTS Drug Offers Many Advantages Over BPA for BNCT Use. PR Newswire. Available from: [Link]

  • ClinicalTrials.gov. (2024). Accelerator-based BNCT (Boron Neutron Capture Therapy) for Head and Neck Carcinoma. Identifier: NCT07058116. Available from: [Link]

  • ClinicalTrials.gov. (2005). Boronophenylalanine (BPA)-Based Boron Neutron Capture Therapy (BNCT) in the Treatment Head and Neck Tumors. Identifier: NCT00114790. Available from: [Link]

  • CenterWatch. (2025). A Study of the Boron Neutron Capture Therapy (BNCT) Using B10 L-BPA in Recurrent Meningioma. Clinical Research Trial Listing. Available from: [Link]

  • Liu, Y., et al. (2024). The current status and novel advances of boron neutron capture therapy clinical trials. Journal of Cancer Metastasis and Treatment. Available from: [Link]

  • International Atomic Energy Agency. (2023). Advances in Boron Neutron Capture Therapy. IAEA TECDOC Series. Available from: [Link]

  • Lin, C., et al. (2023). Advances in Boron Neutron Capture Therapy (BNCT) for Recurrent Intracranial Meningioma. Cancers, 15(5), 1582. Available from: [Link]

  • Tamura, Y., et al. (2024). Therapeutic Effect of Boron Neutron Capture Therapy on Boronophenylalanine Administration via Cerebrospinal Fluid Circulation in Glioma Rat. Cells, 13(19), 1610. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis. Pharma Focus Asia. Available from: [Link]

  • Zlatopolskiy, B., et al. (2023). Automated Radiosynthesis of 2-[18F]BPA for PET-based Planning of Boron Neutron Capture Therapy (BNCT): Rational Precursor Design, Radiofluorination, and Characterization of Methodology. ResearchGate. Available from: [Link]

  • Kankaanranta, L. (2021). The rationale, clinical results and future development of boron neutron capture therapy (BNCT). Organisation of European Cancer Institutes. Available from: [Link]

  • Gray, M. A., & Raines, R. T. (2012). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 134(7), 3223–3226. Available from: [Link]

  • Patel, D., et al. (2020). Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules. Molecular Imaging and Biology, 22(5), 1318-1327. Available from: [Link]

  • Huang, C.-Y., et al. (2022). One step synthesis of 10B-enriched 10BPO4 nanoparticles for effective boron neutron capture therapeutic treatment of recurrent head-and-neck tumor. Biomaterials, 290, 121861. Available from: [Link]

  • Ono, K. (2021). Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA). Pharmaceuticals, 14(11), 1088. Available from: [Link]

  • Zhang, Y., et al. (2018). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Chemical Communications, 54(78), 10996-10999. Available from: [Link]

  • Öztürk, B., et al. (2022). Evaluation of 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives for in vitro cytotoxicity and cell migration. Journal of Boron, 7(2), 173-180. Available from: [Link]

  • Chen, Y., et al. (2023). Construction of targeted 10B delivery agents and their uptake in gastric and pancreatic cancer cells. Frontiers in Oncology, 13, 1113695. Available from: [Link]

  • Zhang, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. Available from: [Link]

  • Lee, J.-E., et al. (2022). Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model. Pharmaceutics, 14(11), 2419. Available from: [Link]

  • Grunewald, C., et al. (2017). On the applicability of [18F]FBPA to predict L-BPA concentration after amino acid preloading in HuH-7 liver tumor model and the implication for liver boron neutron capture therapy. The British Journal of Radiology, 90(1070), 20160579. Available from: [Link]

  • Masunaga, S., et al. (2022). Strategies for Preclinical Studies Evaluating the Biological Effects of an Accelerator-Based Boron Neutron Capture Therapy System. Cancer Biotherapy & Radiopharmaceuticals, 37(7), 481-490. Available from: [Link]

  • Wang, Z., et al. (2024). Synthesis of 10B-enriched 2,1-borazaronaphthalenes from o-aminostyrenes and 10BF3. Organic Chemistry Frontiers. Available from: [Link]

  • Google Patents. (2004). Method for producing formylphenylboronic acids. US20040049050A1.
  • Sestito, D. (2020). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available from: [Link]

  • Barth, R. F., et al. (1990). Pre-clinical studies on boron neutron capture therapy. Strahlentherapie und Onkologie, 166(1), 47-52. Available from: [Link]

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  • Coderre, J. A., et al. (2003). Cell cycle dependence of boron uptake from two boron compounds used for clinical neutron capture therapy. Radiation Research, 159(1), 72-81. Available from: [Link]

  • Ambrož, M., et al. (2023). Combined Toxic Effects of BPA and Its Two Analogues BPAP and BPC in a 3D HepG2 Cell Model. International Journal of Molecular Sciences, 24(7), 6757. Available from: [Link]

  • Achenbach, J. C., et al. (2024). Comparative Toxicological Assessment of 2 Bisphenols Using a Systems Approach: Evaluation of the Behavioral and Transcriptomic. DigitalCommons@TMC. Available from: [Link]

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Validation

Comparative Binding Affinity of (2-Formylphenyl)boronic-10B Acid to cis-Diols: A Technical Guide

Scientific Rationale & Mechanistic Causality The dynamic covalent chemistry of boronic acids has established them as premier recognition motifs for cis-diol-containing biomolecules (e.g., carbohydrates, glycoproteins, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The dynamic covalent chemistry of boronic acids has established them as premier recognition motifs for cis-diol-containing biomolecules (e.g., carbohydrates, glycoproteins, and catechols). Among these, (2-Formylphenyl)boronic acid (2-FPBA) represents a highly specialized pharmacophore and analytical probe. When isotopically enriched as 2-FPBA-^10B , it serves a dual purpose: acting as a high-affinity targeting ligand for overexpressed tumor glycans and functioning as a neutron capture agent for Boron Neutron Capture Therapy (BNCT).

The Ortho-Formyl Effect: The superior binding affinity of 2-FPBA compared to standard phenylboronic acid (PBA) is driven by the neighboring group participation of the ortho-formyl moiety[1]. The formyl group provides an electrophilic center that can participate in secondary interactions, such as hemiketal formation with the incoming diol or iminoboronate formation in the presence of amines[2]. This structural pre-organization significantly lowers the entropic penalty of binding and depresses the apparent pK_a of the boronic acid. Consequently, 2-FPBA achieves a higher proportion of the reactive tetrahedral boronate species at physiological pH (7.4), driving the equilibrium toward stable cyclic ester formation[3].

Comparative Binding Affinity Data

To objectively evaluate 2-FPBA-^10B, we must benchmark its thermodynamic performance against other widely used boronic acid derivatives: Wulff-type boronic acids like DAPBA (2-(dimethylaminomethyl)phenylboronic acid) and PEGylated aminophenylboronic acid (PEG-APBA).

The table below summarizes the equilibrium binding constants ( Keq​ ) for these derivatives against biologically relevant cis-diols at physiological pH[4].

Boronic Acid DerivativeFructose Keq​ (M −1 )Mannitol Keq​ (M −1 )Glucose Keq​ (M −1 )
2-FPBA-^10B 330 270 15
DAPBA 9085n/d*
PEG-APBA 40203

*n/d = binding constant too low to be accurately determined under these conditions.

Data Synthesis: 2-FPBA demonstrates a 3-to-8-fold enhancement in binding affinity across all tested sugars compared to DAPBA and PEG-APBA[4]. Fructose, which presents syn-periplanar hydroxyls in its furanose form, binds with the highest affinity. While glucose predominantly exists in the less-favorable pyranose form, 2-FPBA is one of the few derivatives that maintains a measurable and functionally useful binding constant ( Keq​ = 15 M −1 ) at neutral pH, making it critical for in vivo glucose sensing and glycan targeting.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific trustworthiness, the binding affinities of 2-FPBA-^10B must be measured using self-validating analytical systems. The gold standard for this is the Alizarin Red S (ARS) competitive displacement assay[5].

Protocol 1: ARS Competitive Displacement Assay (Optical)

Causality & Self-Validation: ARS is a catechol-containing fluorescent dye. Upon binding to 2-FPBA-^10B, the conformational restriction and altered charge state of ARS drastically enhance its fluorescence[1]. When a target cis-diol is introduced, it competitively displaces ARS, quenching the signal. The system is self-validating: the presence of a clean isosbestic point during UV-Vis/fluorescence titration confirms a strict two-state transition without off-target aggregation.

Pathway FPBA 2-FPBA-10B (Free Boronic Acid) Complex FPBA-ARS Complex (Fluorescent ON) FPBA->Complex + ARS (K_ARS) ARS Alizarin Red S (ARS) (Fluorescent Reporter) ARS->Complex Product FPBA-Diol Complex (Stable Boronate) Complex->Product + cis-Diol (Competitive) FreeARS Displaced ARS (Fluorescent OFF) Complex->FreeARS Displacement Diol Target cis-Diol (e.g., Fructose) Diol->Product

Fig 1: ARS competitive displacement assay mechanism for cis-diol binding.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted strictly to pH 7.4.

  • Reporter Calibration ( KARS​ ): Titrate 2-FPBA-^10B (0 to 5 mM) into a fixed concentration of ARS (10 µM). Record emission at 580 nm (excitation at 468 nm) to calculate the association constant of the reporter complex.

  • Complex Assembly: Prepare a working solution containing 10 µM ARS and a concentration of 2-FPBA-^10B sufficient to achieve ~80% ARS saturation (ensuring maximum dynamic range).

  • Competitive Titration: Titrate the target cis-diol (e.g., 0 to 100 mM fructose) into the working solution. Allow 5 minutes of equilibration per addition.

  • Isotherm Fitting: Plot the normalized fluorescence decrease against diol concentration. Fit the data to a competitive binding isotherm to extract the Keq​ [4].

Workflow Step1 Step 1: Buffer Prep 0.1 M Phosphate, pH 7.4 Step2 Step 2: Complexation Titrate 2-FPBA into ARS Step1->Step2 Step3 Step 3: Baseline Measure emission (580 nm) Step2->Step3 Step4 Step 4: Diol Titration Add Fructose/Glucose Step3->Step4 Step5 Step 5: Data Analysis Calculate K_eq via isotherm Step4->Step5

Fig 2: Step-by-step workflow for the ARS-based fluorescence displacement assay.

Protocol 2: ^10B NMR Titration Assay (Direct Isotopic Measurement)

Causality & Self-Validation: Unlike ^11B ( I=3/2 ), the ^10B isotope ( I=3 ) allows for direct monitoring of the boron center without high-background interference in specialized enriched setups. The transition from a neutral trigonal planar state to a tetrahedral boronate ester induces a distinct upfield chemical shift. The system is self-validating because the sum of the integrated peak areas (trigonal + tetrahedral) must remain constant throughout the titration, proving mass balance.

  • Sample Prep: Dissolve 5 mM 2-FPBA-^10B in a D_2O-based PBS buffer (pH 7.4).

  • Baseline Acquisition: Acquire a ^10B NMR spectrum. The free trigonal boronic acid will appear as a broad resonance near ~30 ppm.

  • Titration: Add the target cis-diol in increments of 0.5 equivalents up to 10 equivalents.

  • Monitoring: Track the emergence of the tetrahedral boronate ester peak at ~5-10 ppm.

  • Quantification: Integrate both peaks to determine the ratio of bound to free species, directly yielding the binding affinity.

References

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  • Source: acs.
  • Source: acs.
  • Title: Alizarin Red S.

Sources

Safety & Regulatory Compliance

Safety

(2-Formylphenyl)boronic-10B acid proper disposal procedures

As a Senior Application Scientist, I have designed this guide to move beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). When managing (2-Formylphenyl)boronic- 10 B acid , we are not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). When managing (2-Formylphenyl)boronic- 10 B acid , we are not merely disposing of a standard laboratory reagent; we are handling a highly reactive electrophile coupled with a stable, enriched isotope.

Mishandling this compound risks exothermic cross-reactions in your waste carboys and threatens the isotopic integrity of your facility's environmental footprint. The following operational and disposal logistics are engineered to ensure absolute chemical safety and regulatory compliance.

Section 1: Physicochemical & Isotopic Hazard Profiling

Before executing any disposal protocol, it is critical to understand the mechanistic behavior of the compound within a mixed waste matrix. The disposal strategy is dictated by two primary factors:

  • Chemical Reactivity (The "Formyl-Boronic" Axis): The ortho-formyl group is a highly active electrophile susceptible to nucleophilic attack (e.g., from amines present in mixed waste). Simultaneously, the boronic acid moiety readily dehydrates to form trimeric anhydrides (boroxines). This dynamic equilibrium means the waste stream's physical state can unpredictably shift between a soluble monomer and an insoluble polymeric anhydride, complicating liquid waste management .

  • Isotopic Integrity (The " 10 B" Axis): While Boron-10 is a stable (non-radioactive) isotope widely used in Boron Neutron Capture Therapy (BNCT) and advanced NMR/MS probing, its environmental release is strictly controlled. Enriched 10 B exhibits distinct geochemical leaching behaviors compared to natural boron. If the waste is destined for long-term immobilization, the isotopic enrichment directly alters the physical stability and phase interactions of the final cementitious waste-forms [[1]](1].

Table 1: Quantitative Hazard and Physicochemical Data

PropertyValueOperational & Disposal Implication
CAS Number 40138-16-7 (Unlabeled base)Regulated under US EPA 40 CFR 261.3 hazardous waste guidelines 2[2].
Assay / Purity ≥95.0%Contains varying amounts of anhydride; affects solubility in waste solvents .
Melting Point 115-120 °CSolid at room temp; high risk of combustible dust generation during sweep-up .
Target Organs Eyes, Skin, Respiratory SystemRequires N95 dust mask, eyeshields, and nitrile gloves during disposal 3[3].
Isotopic Enrichment >95% 10 BHigh thermal neutron absorption; strictly segregates waste from natural boron 4[4].

Section 2: Segregation & Disposal Workflows

To prevent isotopic cross-contamination and chemical incompatibility, waste streams must be bifurcated immediately at the point of generation.

G Start Generate (2-Formylphenyl) boronic-10B acid Waste Decision Isotopic Tracing/BNCT or Standard Chem Use? Start->Decision BNCT Isotopic/BNCT Waste (Requires 10B Segregation) Decision->BNCT Yes Chem Standard Chemical Waste (EPA 40 CFR 261.3) Decision->Chem No Immobilize Cementitious Immobilization (OPC/SAC Matrix) BNCT->Immobilize Quench Quench Reactive Formyl & Boronic Acid Groups Chem->Quench Dispose1 Licensed Isotopic Waste Facility Immobilize->Dispose1 Dispose2 Hazardous Waste Incineration Quench->Dispose2

Workflow for segregation and disposal of 10B-enriched boronic acid waste.

Section 3: Step-by-Step Disposal Methodologies

Protocol A: Chemical Quenching and Solid Waste Packaging (For Standard Chemical Use)

Objective: Neutralize the reactive aldehyde and prevent boroxine polymerization before handing the material off to Environmental Health and Safety (EHS). Causality: Boronic acids act as mild Lewis acids. If disposed of raw in a mixed organic waste carboy containing amines or diols, spontaneous, exothermic condensation reactions (e.g., imine formation or boronate esterification) will occur, potentially over-pressurizing the container.

  • Step 1: Segregation. Isolate the (2-Formylphenyl)boronic- 10 B acid from incompatible materials, specifically strong oxidizing agents and strong bases 3[3].

  • Step 2: Dissolution & Quenching. Dissolve the residual solid in a chemically compatible, non-reactive solvent (e.g., THF). Add a sacrificial diol (such as pinacol) in a 1.2 molar excess. This intentionally forms a highly stable, inert boronate ester, effectively capping the reactive boronic acid moiety and preventing unpredictable anhydride polymerization.

  • Step 3: Absorption. Pour the quenched solution over an inert absorbent material (e.g., diatomaceous earth or vermiculite) inside a fume hood.

  • Step 4: Self-Validating Check. Monitor the absorbent mixture for 15 minutes. The material must remain at ambient temperature with no off-gassing, physically validating the absence of exothermic cross-reactivity.

  • Step 5: Packaging. Transfer the absorbed solid into a high-density polyethylene (HDPE) container. Seal tightly and label strictly as "Hazardous Chemical Waste: Quenched Boronic Acid Derivatives - Contains Stable Isotope 10 B."

Protocol B: Cementitious Immobilization for Aqueous 10 B Waste (For BNCT / Nuclear Workflows)

Objective: Prevent the environmental leaching of highly enriched 10 B isotopes from aqueous waste streams generated during BNCT research or isotopic probing. Causality: Aqueous 10 B waste cannot be poured down the drain due to EPA regulations and severe isotopic pollution risks. Immobilization in a blended cement matrix significantly reduces boron leachability. Enriched Boron-10 (EBA) fundamentally alters phase interactions; thus, utilizing a Sulfoaluminate Cement (SAC) blend increases the chemical stability of the final waste-form compared to standard cement [[1]](1].

  • Step 1: pH Adjustment. Adjust the aqueous 10 B waste stream to a pH of 8.5–9.0 using 1M NaOH. Causality: This specific pH range shifts the borate geometry to favor stable tetrahedral forms, which integrate more securely into the cementitious matrix 1[1].

  • Step 2: Matrix Preparation. Prepare a dry binder mixture consisting of 60% Ordinary Portland Cement (OPC) and 40% Sulfoaluminate Cement (SAC).

  • Step 3: Immobilization. Slowly fold the pH-adjusted 10 B waste into the dry binder at a precise water-to-cement ratio of 0.4. Mechanically stir until a homogenous, lump-free paste is achieved.

  • Step 4: Self-Validating Check & Curing. Allow the matrix to cure in a sealed mold for 28 days. Perform a standard leaching test (e.g., ASTM C1308-08) on a pilot sample to verify that the 10 B leaching rate is below your facility's regulatory thresholds before transferring the bulk block to a licensed isotopic waste facility 1[1].

Section 4: Environmental & Regulatory Compliance

Under US EPA guidelines (40 CFR Parts 261.3), chemical waste generators bear the burden of determining whether a discarded chemical is classified as a hazardous waste [[2]](2]. Because (2-Formylphenyl)boronic acid is a known skin/eye irritant (Category 2) and respiratory irritant (STOT SE 3) 3[3], it must never be allowed to enter municipal drains, waterways, or soil.

Furthermore, because of the 10 B enrichment, standard incineration may result in the atmospheric release of boron oxides enriched in 10 B. Always consult with your EHS department to ensure that the contracted waste disposal facility is explicitly licensed to handle stable isotope-enriched chemical waste.

Sources

Handling

Personal protective equipment for handling (2-Formylphenyl)boronic-10B acid

Handling (2-Formylphenyl)boronic-10B acid requires a paradigm shift from standard laboratory safety. While the chemical itself is a moderate irritant, its enrichment with the Boron-10 ( 10 B) isotope elevates it to a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (2-Formylphenyl)boronic-10B acid requires a paradigm shift from standard laboratory safety. While the chemical itself is a moderate irritant, its enrichment with the Boron-10 ( 10 B) isotope elevates it to a high-value precursor critical for 1[1] and advanced bioorthogonal click chemistry[2].

Because 10 B is a stable (non-radioactive) isotope prior to neutron irradiation, handling this compound does not require radiological shielding[3]. Instead, the operational focus must synthesize chemical hazard mitigation with strict isotopic preservation . Boronic acids are highly hygroscopic and prone to forming cyclic anhydrides (boroxines) upon exposure to ambient moisture, which degrades the precise stoichiometric mass required for sensitive drug development.

Here is the definitive, field-proven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for (2-Formylphenyl)boronic-10B acid.

The PPE Matrix: A Self-Validating Armor System

Like most arylboronic acids, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant[4][5]. Furthermore, fine boronic acid powders can form combustible dust concentrations if dispersed in the air[4].

To establish a self-validating safety system, PPE must be selected based on quantitative breakthrough data and mechanistic justification.

PPE CategorySpecification / StandardQuantitative MetricMechanistic Justification
Protective Gloves Nitrile Rubber (EN 374 / ASTM D6978)Min. thickness: 0.11 mmBreakthrough: >480 minPrevents dermal transfer of irritants[6]; blocks skin proteins/amines from prematurely reacting with the highly reactive formyl group.
Eye Protection Safety Goggles (EN 166 / ANSI Z87.1)Tight-fitting, side-shieldsProtects ocular mucosa from micro-particulate dust generated during the weighing of fine powders[6].
Respiratory N95 (US) or FFP2/P2 (EU EN 143)Filtration efficiency 94-95%Mitigates inhalation of irritating dust[7]; critically prevents exhalation moisture from hydrating the hygroscopic 10 B compound.
Body Protection Flame-resistant, anti-static Lab CoatImpervious, groundedPrevents electrostatic discharge (ESD) which could ignite combustible dust clouds during transfer[4][6].

Operational Workflow: Isotopic Preservation Protocol

To prevent isotopic dilution and chemical degradation, the handling of (2-Formylphenyl)boronic-10B acid must be treated as a high-precision operation.

Step 1: Environmental Purge & Preparation

  • Action: Prepare a glovebox or a localized, draft-free weighing station purged with dry Argon or Nitrogen.

  • Causality: The relative humidity (RH) must be maintained below 20%. Ambient moisture causes boronic acids to dehydrate into boroxines, altering the effective molar mass and ruining the precision of your BNCT formulation.

Step 2: PPE Validation & Anti-Static Measures

  • Action: Perform an inflation test on nitrile gloves to check for micro-tears. Ensure all spatulas and weigh boats are grounded or made of anti-static materials.

  • Causality: Static electricity not only poses a fire risk with combustible dusts[4] but also causes the lightweight powder to cling to surfaces, resulting in the loss of immensely expensive 10 B-enriched material.

Step 3: Material Transfer

  • Action: Weigh the exact required mass. Never return excess weighed material to the stock vial.

  • Causality: Returning material introduces ambient moisture and atmospheric contaminants into the master batch, risking the integrity of the entire 10 B supply.

Step 4: Solubilization / Reaction Initiation

  • Action: Immediately dissolve the powder in the designated solvent (e.g., aqueous buffers for bioorthogonal diazaborine synthesis[2]).

  • Causality: Solubilization stabilizes the reactive formyl and boronic acid groups, locking the 10 B isotope into its intended molecular vehicle and neutralizing the dust hazard.

Protocol A Initiate Handling Protocol B Don PPE & Purge Environment (RH < 20%) A->B C Weighing & Transfer (Avoid Dust Formation) B->C D Bioorthogonal Synthesis (Aqueous Buffer) C->D E Spill / Dust Event C->E Accidental Drop G Segregate 10B Waste for Isotopic Recovery D->G Post-Reaction F Wet Wipe Containment (Do NOT Dry Sweep) E->F F->G

Workflow for handling and spill response of 10B-enriched boronic acids.

Spill Response & Isotopic Disposal Plan

Because of the high value of 10 B and the environmental regulations regarding boronic acids, disposal and spill response differ significantly from standard organic waste protocols.

Emergency Spill Containment (The "Wet Method")
  • Evacuate & Assess: If a large dust cloud forms, evacuate the immediate area to prevent inhalation of the respiratory irritant[6][7].

  • Suppress Dust (Crucial Step): Do NOT dry sweep. Sweeping aerosolizes the powder, creating a severe inhalation and combustion hazard[4][8]. Instead, lightly mist the spill with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Collect: Use a non-sparking tool to shovel the wetted material into a clearly labeled, sealable hazardous waste container[6].

  • Decontaminate: Wash the surface with soap and plenty of water, as boronic acids are water-soluble[4][8].

Disposal & Isotopic Recovery
  • Strict Segregation: Do not mix 10 B waste with general organic laboratory waste. Place it in a dedicated, chemically compatible container.

  • Recovery vs. Destruction:

    • Recovery: Unreacted (2-Formylphenyl)boronic- 10 B acid in aqueous solutions can often be recovered via precipitation or extraction. Given the extreme cost of 10 B enrichment, isotopic recovery is highly recommended.

    • Destruction: If recovery is impossible, the material is classified as hazardous waste. It must be handed over to a licensed professional waste disposal service and burned in a chemical incinerator equipped with an afterburner and scrubber[4][7].

  • Packaging: Treat all empty vials and contaminated packaging as hazardous waste, as they retain active product residue[4][7].

Sources

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